Urea, 1-(fluoroacetyl)-3-phenyl-
Description
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Structure
3D Structure
Properties
CAS No. |
1737-17-3 |
|---|---|
Molecular Formula |
C9H9FN2O2 |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
2-fluoro-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C9H9FN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14) |
InChI Key |
WKZDHMCNRYQPHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CF |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CF |
Other CAS No. |
1737-17-3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility and Stability of 1-(Fluoroacetyl)-3-phenylurea
Executive Summary
1-(Fluoroacetyl)-3-phenylurea (FAPU) represents a specialized class of N-acylureas, structurally bridging the lipophilic phenylurea moiety with a highly reactive, electron-withdrawing fluoroacetyl group. While often utilized as a metabolic probe or intermediate in the synthesis of bioactive benzoylureas (insect growth regulators), its physicochemical behavior is dominated by two competing factors: the strong intermolecular hydrogen bonding of the urea backbone (limiting solubility) and the hydrolytic lability of the acyl-nitrogen bond (limiting stability).
Critical Safety Warning: This compound contains a fluoroacetyl moiety. Upon hydrolysis or metabolic cleavage, it releases fluoroacetic acid , a potent inhibitor of the Krebs cycle (via fluorocitrate synthesis). All handling protocols described herein require containment levels consistent with highly toxic metabolic poisons.
Part 1: Physicochemical Profile & Solubility Thermodynamics
Structural Determinants
The molecule consists of three distinct pharmacophores affecting its solution behavior:
-
Phenyl Ring: Provides lipophilicity and
- stacking interactions, driving low aqueous solubility. -
Acylurea Bridge (-CO-NH-CO-NH-): A rigid, planar system capable of bidentate hydrogen bonding. This creates a high lattice energy, effectively "locking" the molecule in the solid state.
-
Fluoroacetyl Group (-CO-CH2F): The fluorine atom exerts a strong inductive effect (
), significantly increasing the acidity of the adjacent N-H proton compared to non-fluorinated analogues.
Predicted Solubility Landscape
Based on structural analogues (e.g., diflubenzuron precursors) and calculated physicochemical properties:
| Property | Value (Approx.) | Implication |
| LogP (Octanol/Water) | 1.8 – 2.5 | Moderate lipophilicity; membrane permeable. |
| pKa (Acyl-NH) | 7.5 – 8.5 | Acidic N-H allows deprotonation at basic pH, potentially increasing solubility but accelerating hydrolysis. |
| Melting Point | >180°C (Decomp) | High lattice energy indicates poor solubility in non-polar solvents (hexane). |
Solvent Compatibility Matrix
Researchers should avoid protic solvents for long-term storage due to solvolysis risks.
| Solvent Class | Recommended Solvent | Solubility Rating | Stability Risk |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Low (Best for Stock) |
| Polar Protic | Ethanol, Methanol | Moderate | Medium (Transesterification risk) |
| Aqueous | PBS (pH 7.4) | Very Low (<0.1 mg/mL) | High (Hydrolysis) |
| Non-Polar | Hexane, Toluene | Negligible | Low |
Part 2: Stability Dynamics & Degradation Mechanisms
Hydrolytic Instability
The core stability challenge is the N-acylurea bond . The electron-withdrawing fluorine atom activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by water or hydroxide ions.
Mechanism:
-
Base-Catalyzed: Hydroxide attacks the fluoroacetyl carbonyl.
-
Cleavage: The tetrahedral intermediate collapses, expelling the phenylurea anion (a good leaving group due to resonance stabilization).
-
Products: Fluoroacetic acid and Phenylurea.
Degradation Pathway Diagram (DOT)
The following diagram illustrates the critical degradation pathways and the "Lethal Synthesis" toxicity route.
Caption: Figure 1. Hydrolytic degradation pathway of FAPU yielding phenylurea and the toxic byproduct fluoroacetic acid.
Part 3: Analytical Methodologies
Validated HPLC Protocol
To accurately monitor stability, a reverse-phase HPLC method is required. Standard UV detection is suitable for the phenyl ring, but the fluoroacetyl fragment has poor UV absorbance; therefore, degradation is best monitored by the loss of the parent peak and appearance of Phenylurea.
Instrument Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
-
Flow Rate: 1.0 mL/min.
Self-Validating Logic:
-
Phenylurea Standard: Run a pure phenylurea standard. It will elute earlier than FAPU due to lower lipophilicity.
-
Mass Balance: If the area count of FAPU decreases by 50%, the molar equivalent area of Phenylurea must appear. If not, check for precipitation (common with phenylurea) or adsorption to plasticware.
Stability Stress Testing (Forced Degradation)
Perform this protocol to establish the shelf-life of your specific batch.
-
Preparation: Dissolve FAPU in DMSO to 10 mM (Stock).
-
Spike: Dilute stock 1:100 into three buffers: pH 2 (0.1N HCl), pH 7 (Phosphate), pH 10 (0.1N NaOH).
-
Incubation: Incubate at 37°C.
-
Sampling: Inject aliquots at T=0, 1h, 4h, 24h.
-
Expectation:
-
pH 2: Slow degradation (<10% in 24h).
-
pH 7: Moderate stability (stable for 4-8h).
-
pH 10: Rapid hydrolysis (t1/2 < 1 hour).
-
Part 4: Handling & Safety Workflow
The handling of 1-(fluoroacetyl)-3-phenylurea requires a decision matrix that prioritizes containment of the fluoroacetate moiety.
Caption: Figure 2.[1] Operational workflow for solvent selection and waste segregation to mitigate toxicity and instability.
References
-
PubChem. Phenylurea | C7H8N2O | CID 6145. National Library of Medicine. Available at: [Link]
-
Goncharov, N., et al. Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 2006. (Discusses the "lethal synthesis" mechanism relevant to fluoroacetyl hydrolysis products). Available at: [Link]
-
Wikipedia. N-Benzoyl-N'-phenylurea.[2] (Structural analogue providing baseline data for benzoylurea class stability). Available at: [Link]
-
Regulatory Data. Fluoroacetamide | FCH2CONH2 | CID 12542. PubChem.[2][3][4] (Data on the toxicity of the fluoroacetyl amide moiety). Available at: [Link]
-
ResearchGate. Formation of an N-acylurea from the O-acylisourea. (Mechanistic insight into the formation and hydrolysis of N-acylureas). Available at: [Link]
Sources
Technical Guide: Potential Applications of Fluoroacetyl-Containing Ureas in Research
Executive Summary
Fluoroacetyl-containing ureas represent a specialized class of nitrogenous compounds where the urea scaffold (
This guide analyzes the research applications of these compounds, ranging from insect growth regulators (IGRs) and chitin synthesis inhibitors to metabolic probes for mitochondrial function. We also explore their synthetic utility as intermediates in the formation of bioactive heterocycles.
Chemical Rationale & Structural Classification
The biological activity of fluoroacetyl ureas is dictated by the number of fluorine atoms on the acetyl group. It is critical to distinguish between two primary subclasses:
Monofluoroacetyl Ureas ( )
-
Reactivity: The
bond is strong, but the group can mimic the acetyl group in biological systems. -
Mechanism of Action: These compounds often act as pro-drugs for fluoroacetate. Upon hydrolysis by amidases or ureases, they release fluoroacetate, which enters the "Lethal Synthesis" pathway, blocking the Krebs cycle.
-
Research Application: Used as metabolic probes to study aconitase inhibition and mitochondrial respiration, or as potent rodenticides (historical).
Trifluoroacetyl Ureas ( )
-
Reactivity: The
group is highly lipophilic and electron-withdrawing, significantly lowering the pKa of the urea protons. -
Mechanism of Action: They function primarily as bioisosteres of benzoylureas. The electron-deficient carbonyl enhances binding affinity to target enzymes like chitin synthase.
-
Research Application: Development of Insect Growth Regulators (IGRs) and neonicotinoid synergists .
Biological Mechanisms & Research Applications
Agrochemicals: Insect Growth Regulation
Trifluoroacetyl ureas have emerged as potent scaffolds for insecticides, specifically targeting the molting process in insects.
-
Chitin Synthesis Inhibition: Similar to diflubenzuron,
-trifluoroacetyl derivatives inhibit the formation of chitin, a polymer essential for the insect exoskeleton. The group enhances cuticular penetration due to increased lipophilicity. -
Neonicotinoid Synergism: Research indicates that trifluoroacetyl derivatives can enhance the hydrophobicity and effectiveness of neonicotinoids, improving their penetrability into the insect integument [1].
Quantitative Data: Insecticidal Activity Comparison
Table 1: Comparative toxicity of trifluoroacetyl derivatives vs. standard agents against Spodoptera exigua (Beet Armyworm) [2].
| Compound Class | Derivative Type | LC50 (mg/L) | Relative Potency | Mechanism |
| Standard | Hexaflumuron | 0.58 | 1.0x | Chitin Synthase Inhibitor |
| Standard | Chlorfluazuron | 0.42 | 1.4x | Chitin Synthase Inhibitor |
| Experimental | N-Trifluoroacetyl Urea Analog | 0.30 | 1.93x | Enhanced Lipophilicity |
| Control | Urea (Unsubstituted) | >100 | Inactive | N/A |
Metabolic Probes: The "Lethal Synthesis" Pathway
Monofluoroacetyl ureas are valuable tools for studying cellular respiration. They exploit the "Lethal Synthesis" pathway, where the cellular machinery mistakes the fluoroacetyl moiety for acetyl-CoA.
-
Mechanism: The urea linkage is hydrolyzed, releasing fluoroacetate. This is converted to fluoroacetyl-CoA, which condenses with oxaloacetate to form (-)-erythro-2-fluorocitrate .
-
Target: Fluorocitrate binds irreversibly to aconitase , halting the TCA cycle and causing citrate accumulation [3].
Visualization: Lethal Synthesis Mechanism
The following diagram illustrates the metabolic activation of fluoroacetyl ureas.
Figure 1: Mechanism of "Lethal Synthesis" where fluoroacetyl ureas act as Trojan horses for aconitase inhibition.
Experimental Protocols
Synthesis of N-Fluoroacetyl-N'-Aryl Ureas
This protocol describes the synthesis of
Reagents:
-
Fluoroacetyl chloride
-
Silver cyanate (AgOCN)
-
Aryl amine (e.g., aniline)
-
Solvent: Anhydrous Benzene or Dichloromethane (DCM)
Safety Warning: Fluoroacetyl chloride and the resulting ureas are potentially highly toxic . All operations must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).
Step-by-Step Methodology:
-
Generation of Isocyanate:
-
In a flame-dried flask under nitrogen, suspend Silver Cyanate (1.1 equiv) in anhydrous benzene.
-
Add Fluoroacetyl chloride (1.0 equiv) dropwise at 0°C.
-
Reflux the mixture for 1 hour. The supernatant contains in situ generated fluoroacetyl isocyanate.
-
Note: Do not isolate the isocyanate due to instability.
-
-
Urea Formation:
-
Cool the reaction mixture to room temperature.
-
Add a solution of the Aryl Amine (0.9 equiv) in benzene dropwise.
-
Stir the reaction for 2–4 hours. A precipitate (the urea) will form.
-
-
Purification:
-
Filter the solid precipitate.
-
Wash with cold benzene and then hexane to remove unreacted starting materials.
-
Recrystallize from ethanol/water if necessary.
-
-
Characterization:
-
IR: Look for carbonyl stretches around 1700 cm⁻¹ (urea) and 1740 cm⁻¹ (acyl).
-
19F NMR: Distinctive signal for
(triplet if coupled to protons, typically -230 ppm range depending on reference).
-
Synthesis of N-Acyl Cyclic Ureas (Haloacetyl Derivatives)
Cyclic ureas (imidazolidinones) derivatized with haloacetyl groups are versatile intermediates for bioactive heterocycles [4].
Protocol:
-
Dissolve 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one in toluene.
-
Add Chloroacetyl chloride or Fluoroacetyl chloride (1.5 equiv).
-
Reflux for 4–6 hours. No base is typically required for haloacetyl chlorides in this specific scaffold, as HCl is driven off.
-
Evaporate solvent to yield the
-haloacetyl cyclic urea. -
Yields: Typically 89–95%.
Synthesis Workflow Diagram
The following diagram outlines the two primary synthetic routes discussed.
Figure 2: Synthetic pathways for linear and cyclic fluoroacetyl ureas.
Future Outlook & Theranostics
While historical use focused on toxicity, modern research is pivoting toward molecular imaging .
-
PET Imaging: The incorporation of Fluorine-18 (
) into acetyl-urea scaffolds is a growing field. Although currently dominated by amides like [18F]PBR06 (a TSPO ligand for neuroinflammation) [5], the urea scaffold offers different solubility and binding profiles. -
Activity-Based Protein Profiling (ABPP): The electrophilicity of the fluoroacetyl group (less reactive than chloroacetyl but more specific) makes these ureas potential candidates for covalent probes targeting cysteine proteases.
References
-
Ohno, I., Tomizawa, M., Aoshima, A., Kumazawa, S., & Kagabu, S. (2010). Trifluoroacetyl neonicotinoid insecticides with enhanced hydrophobicity and effectiveness . Journal of Agricultural and Food Chemistry, 58(8), 4999-5003. Link
-
Zhang, Y., et al. (2013).[1] Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 . PLoS ONE, 8(7), e68866. Link
- Goncharov, N. V., et al. (2006). Fluoroacetate: Toxicity, Mechanism of Action and Antidotes. Applied Biochemistry and Microbiology, 42, 1-13.
-
Li, Y., et al. (2009). Synthesis and characterization of novel N-acyl cyclic urea derivatives . Arkivoc, (xi), 164-173. Link
-
Imaizumi, M., et al. (2007).[2] N-[18F]Fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline ([18F]PBR06): A Potential PET Ligand for Peripheral Benzodiazepine Receptors . Nuclear Medicine and Biology, 34(6), 635-644. Link
Sources
Methodological & Application
synthesis protocol for 1-(fluoroacetyl)-3-phenylurea
Application Note: Synthesis Protocol for 1-(Fluoroacetyl)-3-phenylurea
Part 1: Executive Summary & Strategic Rationale
Target Molecule: 1-(Fluoroacetyl)-3-phenylurea (
Scientific Rationale: The synthesis of 1-(fluoroacetyl)-3-phenylurea presents a unique challenge due to the high toxicity of the fluoroacetyl moiety and the potential for side reactions (O-acylation vs. N-acylation).[1][2] This protocol details two distinct synthetic pathways. Method A (Acylation of Urea) is the preferred route for laboratory-scale synthesis due to the commercial availability of precursors and milder reaction conditions.[2] Method B (Isocyanate-Amide Coupling) is provided as an alternative for cases where acid-sensitive substrates are involved.[1][2]
Critical Safety Directive: This protocol involves fluoroacetyl derivatives , which are metabolic poisons capable of inhibiting the Krebs cycle (via fluorocitrate formation). Strict engineering controls (fume hood, glove box) are mandatory. [1]
Part 2: Health, Safety, and Environment (HSE) Protocol
WARNING: HIGH ACUTE TOXICITY [1][2]
The fluoroacetyl group (
Mandatory Engineering Controls:
-
Containment: All weighing and transfer of fluoroacetyl chloride or fluoroacetamide must occur within a certified fume hood or glove box.
-
Neutralization: Have a saturated solution of calcium hydroxide (
) or sodium hydroxide ( ) ready to neutralize spills immediately. -
PPE: Double nitrile gloves (0.11 mm min), lab coat, and chemical splash goggles.
-
Waste: Segregate all fluorinated waste. Do not mix with general organic solvents.
Figure 1: Mechanism of toxicity and required control intervention.[1][2]
Part 3: Retrosynthetic Analysis
To ensure high purity and yield, we evaluate the disconnection of the target acylurea.
Figure 2: Retrosynthetic disconnection showing the two primary assembly routes.
Part 4: Experimental Protocols
Method A: Acylation of Phenylurea (Primary Protocol)
Mechanism: Nucleophilic attack of the urea nitrogen on the acyl chloride carbonyl. Advantages: High atom economy, standard reagents. Challenges: Potential for O-acylation; requires base control.[1][2]
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Amount (Example) | Role |
| Phenylurea | 136.15 | 1.0 | 1.36 g | Nucleophile |
| Fluoroacetyl Chloride | 96.49 | 1.1 | 1.06 g (~0.85 mL) | Electrophile |
| Pyridine | 79.10 | 1.2 | 0.95 g | Base/Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | Solvent (Anhydrous) |
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Add Phenylurea (1.0 eq) to the flask. Add anhydrous DCM (0.5 M concentration) .
-
Note: Phenylurea has limited solubility in DCM; the addition of pyridine will assist.
-
-
Base Addition: Add Pyridine (1.2 eq) dropwise. Cool the mixture to 0°C using an ice bath.
-
Acylation: Slowly add Fluoroacetyl Chloride (1.1 eq) dropwise via a syringe over 10 minutes.
-
Observation: White precipitate (pyridinium hydrochloride) will begin to form immediately.
-
Caution: Exothermic reaction.[7] Maintain temp < 5°C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 4–6 hours .
-
Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). Look for the disappearance of phenylurea (
).
-
-
Quenching: Quench the reaction by adding 10 mL of 1M HCl (cold). This removes excess pyridine and solubilizes the salt.
-
Extraction: Transfer to a separatory funnel. Separate the organic layer. Wash with:
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene .
Method B: Reaction of Phenyl Isocyanate with Fluoroacetamide
Mechanism: Addition of the amide nitrogen across the isocyanate cumulative double bond. Advantages: Avoids HCl generation; "cleaner" reaction profile for acid-sensitive groups.[1][2]
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Amount | Role |
| Fluoroacetamide | 77.06 | 1.0 | 0.77 g | Nucleophile |
| Phenyl Isocyanate | 119.12 | 1.1 | 1.31 g | Electrophile |
| Toluene | 92.14 | Solvent | 15 mL | Solvent (Anhydrous) |
Step-by-Step Procedure:
-
Setup: Equip a 50 mL RBF with a reflux condenser and nitrogen balloon.
-
Mixing: Suspend Fluoroacetamide (1.0 eq) in anhydrous Toluene .
-
Addition: Add Phenyl Isocyanate (1.1 eq) via syringe.
-
Reflux: Heat the mixture to reflux (110°C) for 6–12 hours .
-
Mechanism Note: The high temperature is required to overcome the poor nucleophilicity of the amide nitrogen.
-
-
Isolation: Cool the reaction to RT. The product, 1-(fluoroacetyl)-3-phenylurea, often precipitates out of the toluene solution upon cooling.[1][2]
-
Filtration: Filter the solid. Wash the filter cake with cold toluene followed by cold hexanes to remove unreacted isocyanate.
-
Drying: Dry under high vacuum.
Part 5: Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
1. Melting Point:
-
Expected Range: 140–145°C (Dependent on purity; acylureas generally have high MPs).
2.
-
10.8 ppm (s, 1H,
-CO-NH, urea proton).[1][2] -
10.4 ppm (s, 1H,
-CO- F, amide proton).[1][2] - 7.5–7.1 ppm (m, 5H, Aromatic protons).
-
5.1 ppm (d,
Hz, 2H, ).
3.
4. IR Spectroscopy (ATR):
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; use fresh Fluoroacetyl chloride.[1][2] |
| O-Acylation Product | Kinetic control failure | Maintain temperature at 0°C during addition; ensure slow addition. |
| No Precipitate (Method B) | Product soluble in Toluene | Concentrate solvent by 50% and cool to -20°C; add Hexanes to induce precipitation.[1][2] |
| Sticky Solid | Impurities (Pyridine salts) | Wash thoroughly with 1M HCl and water; Recrystallize from EtOH. |
Part 7: References
-
Wang, J., et al. (2023).[8] "Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides." Organic Chemistry Frontiers. Available at: [Link]
-
Truce, W. E. (1948).[9] "The Preparation of Fluoroacetyl Chloride." Journal of the American Chemical Society.[9][10] Available at: [Link][1][2]
-
Speizale, A. J., et al. (1962). "
-Chloroacetyl Isocyanate."[1][2] Organic Syntheses. Available at: [Link][1][2]
Sources
- 1. Phenylurea synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Fluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 10. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]
Application Notes and Protocols for the Evaluation of 1-(fluoroacetyl)-3-phenylurea as a Potential Herbicide or Insecticide
Introduction
1-(fluoroacetyl)-3-phenylurea is a synthetic organofluorine compound that merges two biologically active moieties: a phenylurea group, common in herbicides that inhibit photosynthesis[1], and a fluoroacetyl group, the precursor to the highly toxic metabolic poison, fluoroacetate[2]. The inherent toxicity of fluoroacetate, which disrupts the Krebs cycle, suggests that 1-(fluoroacetyl)-3-phenylurea could function as a pro-pesticide, being metabolized within the target organism to release the active toxicant. This document provides a theoretical framework and detailed protocols for the synthesis and biological evaluation of 1-(fluoroacetyl)-3-phenylurea as a potential herbicide and insecticide for research purposes.
Proposed Mechanism of Action: Lethal Synthesis
The primary mechanism of toxicity for fluoroacetate-containing compounds is through a process known as "lethal synthesis"[2]. It is hypothesized that 1-(fluoroacetyl)-3-phenylurea, upon entering a target organism (plant or insect), undergoes metabolic cleavage to release fluoroacetate. This fluoroacetate is then converted to fluoroacetyl-CoA, which subsequently condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) or Krebs cycle. Inhibition of aconitase leads to a blockage of cellular respiration, depletion of ATP, and ultimately, cell death.
Caption: Proposed mechanism of "lethal synthesis" for 1-(fluoroacetyl)-3-phenylurea.
Synthesis of 1-(fluoroacetyl)-3-phenylurea
The synthesis of N-acyl-N'-phenylureas can be achieved through several established methods, including the acylation of ureas with activated carboxylic acids or the reaction of isocyanates with amides[3][4][5][6]. A plausible and direct route for the synthesis of 1-(fluoroacetyl)-3-phenylurea is the acylation of phenylurea with fluoroacetyl chloride.
Protocol: Synthesis via Acylation of Phenylurea
This protocol describes a laboratory-scale synthesis of 1-(fluoroacetyl)-3-phenylurea. Extreme caution should be exercised when handling fluoroacetyl chloride as it is highly toxic and corrosive. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Phenylurea
-
Fluoroacetyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenylurea (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add fluoroacetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain 1-(fluoroacetyl)-3-phenylurea.
Caption: Workflow for the synthesis of 1-(fluoroacetyl)-3-phenylurea.
Herbicidal Activity Evaluation
The following protocol outlines a whole-plant pot bioassay to determine the pre- and post-emergence herbicidal activity of 1-(fluoroacetyl)-3-phenylurea.
Protocol: Whole-Plant Pot Bioassay
Plant Species:
-
Monocot: Avena fatua (wild oat) or Lolium multiflorum (Italian ryegrass)
-
Dicot: Amaranthus retroflexus (redroot pigweed) or Sinapis arvensis (wild mustard)
Materials:
-
Seeds of selected plant species
-
Pots (10 cm diameter) with potting mix
-
Technical grade 1-(fluoroacetyl)-3-phenylurea
-
Acetone (solvent)
-
Tween 20 (surfactant)
-
Deionized water
-
Spray chamber
-
Growth chamber or greenhouse
Procedure:
Part A: Pre-emergence Application
-
Sow 10-15 seeds of each species per pot at a depth of 1-2 cm in the potting mix.
-
Prepare a stock solution of 1-(fluoroacetyl)-3-phenylurea in acetone.
-
Create a series of test concentrations by diluting the stock solution with deionized water containing 0.5% (v/v) Tween 20. Include a solvent-only control.
-
Immediately after sowing, apply the test solutions evenly to the soil surface of the pots using a spray chamber calibrated to deliver a specific volume.
-
Place the pots in a growth chamber with controlled temperature, humidity, and photoperiod.
-
Water the pots as needed, avoiding surface runoff.
-
Assess phytotoxicity 14 and 21 days after treatment (DAT) by counting the number of emerged seedlings and visually rating the injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death).
Part B: Post-emergence Application
-
Sow seeds as in Part A and allow them to grow until they reach the 2-3 leaf stage.
-
Apply the same series of test solutions as in Part A directly to the foliage of the seedlings until runoff.
-
Return the pots to the growth chamber.
-
Assess phytotoxicity at 7, 14, and 21 DAT using the same visual rating scale.
Caption: Workflow for pre- and post-emergence herbicide bioassays.
Data Presentation: Example Herbicidal Efficacy
| Concentration (g/ha) | Pre-emergence Injury (%) - A. fatua (21 DAT) | Post-emergence Injury (%) - S. arvensis (21 DAT) |
| Control | 0 | 0 |
| 50 | 45 | 60 |
| 100 | 75 | 85 |
| 200 | 95 | 100 |
| 400 | 100 | 100 |
Insecticidal Activity Evaluation
This protocol describes a leaf-dip bioassay to evaluate the systemic and contact insecticidal activity of 1-(fluoroacetyl)-3-phenylurea against a common agricultural pest.
Protocol: Leaf-Dip Bioassay for Systemic Insecticides
Insect Species:
-
Myzus persicae (Green peach aphid) or Spodoptera exigua (Beet armyworm)
Materials:
-
Healthy, untreated host plants (e.g., cabbage or cotton)
-
Rearing cages for insects
-
Technical grade 1-(fluoroacetyl)-3-phenylurea
-
Acetone
-
Triton X-100 (wetting agent)
-
Deionized water
-
Petri dishes with moist filter paper
-
Fine paintbrush
Procedure:
-
Culture a healthy population of the chosen insect species.
-
Prepare a stock solution and a serial dilution of 1-(fluoroacetyl)-3-phenylurea in deionized water containing 0.1% acetone and 0.05% Triton X-100. Include a solvent-only control.
-
Excise leaves from the host plant and dip them into the respective test solutions for 20-30 seconds with gentle agitation.
-
Allow the leaves to air-dry on a paper towel.
-
Place the treated leaf in a Petri dish containing a moist filter paper to maintain turgidity.
-
Using a fine paintbrush, carefully transfer 10-20 insects (e.g., adult aphids or second-instar larvae) onto the treated leaf in each Petri dish.
-
Seal the Petri dishes with ventilated lids and place them in a controlled environment chamber.
-
Record insect mortality at 24, 48, and 72 hours after treatment. An insect is considered dead if it does not move when gently prodded with the paintbrush[7][8].
-
Use the mortality data to calculate the lethal concentration (LC50) value using probit analysis.
Caption: Workflow for the leaf-dip insecticidal bioassay.
Data Presentation: Example Insecticidal Efficacy
| Concentration (ppm) | Mortality (%) - M. persicae (48h) |
| Control | 2 |
| 10 | 15 |
| 50 | 55 |
| 100 | 92 |
| 200 | 100 |
References
-
Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (n.d.). pubs.rsc.org. [Link]
-
Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. (2021). National Center for Biotechnology Information. [Link]
-
Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. (2025). pubs.rsc.org. [Link]
-
Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (2016). Indian Academy of Sciences. [Link]
-
Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (2017). Research Square. [Link]
-
Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (2025). ResearchGate. [Link]
-
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. (2022). National Center for Biotechnology Information. [Link]
-
FLUOROACETATE | Poisoning & Drug Overdose, 7e. (n.d.). AccessMedicine. [Link]
-
Toxicology of fluoroacetate: a review, with possible directions for therapy research. (2005). Regulations.gov. [Link]
-
Sodium Fluoroacetate Poisoning. (n.d.). Squarespace. [Link]
-
Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification. (2017). National Center for Biotechnology Information. [Link]
-
Sodium fluoroacetate. (n.d.). Wikipedia. [Link]
- CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled ... (n.d.).
-
Phenylurea Herbicides. (n.d.). ResearchGate. [Link]
- CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label. (n.d.).
-
Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Chloroxuron. (n.d.). Wikipedia. [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2025). ResearchGate. [Link]
-
Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. (2025). ResearchGate. [Link]
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Application Notes and Protocols for Screening 1-(fluoroacetyl)-3-phenylurea Activity
Introduction: Unraveling the Bioactivity of 1-(fluoroacetyl)-3-phenylurea through a Tiered Screening Approach
1-(fluoroacetyl)-3-phenylurea is a synthetic compound with potential biological activity stemming from its unique chemical structure, which combines a phenylurea moiety, common in herbicides, with a fluoroacetyl group, a known precursor to a potent metabolic inhibitor.[1][2] The presence of the fluoroacetyl group strongly suggests a mechanism of action rooted in the concept of "lethal synthesis."[3] This process involves the cellular metabolism of a seemingly innocuous compound into a highly toxic molecule that subsequently inhibits a critical enzyme.
The primary hypothesis for the bioactivity of 1-(fluoroacetyl)-3-phenylurea is its intracellular conversion to fluoroacetyl-CoA. This conversion is likely initiated by the enzymatic hydrolysis of the urea linkage, mediated by enzymes such as amidohydrolases or cytochrome P450s, which are known to metabolize phenylurea compounds, to release fluoroacetate.[4][5] Subsequently, cellular acetyl-CoA synthetase can utilize fluoroacetate as a substrate, converting it to fluoroacetyl-CoA.[6] This newly synthesized fluoroacetyl-CoA can then enter the Krebs cycle, where citrate synthase condenses it with oxaloacetate to form fluorocitrate.[3][7] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle, leading to a disruption of cellular energy metabolism and ultimately cell death.[3][8]
This application note provides a comprehensive and detailed guide for researchers, scientists, and drug development professionals to establish a robust screening cascade to identify and characterize the activity of 1-(fluoroacetyl)-3-phenylurea. The proposed workflow is designed as a multi-tiered approach, starting with high-throughput biochemical screening, followed by cell-based validation, and culminating in detailed biophysical characterization of target engagement and binding affinity.
The "Lethal Synthesis" Pathway: A Visual Guide
The proposed metabolic activation and mechanism of action of 1-(fluoroacetyl)-3-phenylurea is depicted below. Understanding this pathway is crucial for designing relevant and informative assays.
Caption: The proposed "lethal synthesis" pathway of 1-(fluoroacetyl)-3-phenylurea.
A Tiered Strategy for Screening and Characterization
A logical and efficient screening workflow is essential for identifying and validating the activity of novel compounds. The following tiered approach is recommended for 1-(fluoroacetyl)-3-phenylurea:
Caption: A tiered workflow for screening and characterizing 1-(fluoroacetyl)-3-phenylurea activity.
Part 1: Primary Screening - High-Throughput Biochemical Assay for Aconitase Inhibition
The primary screen aims to rapidly identify whether the metabolic products of 1-(fluoroacetyl)-3-phenylurea can inhibit aconitase activity in a high-throughput format. Since the parent compound itself is not expected to be the direct inhibitor, the assay will be designed to test the inhibitory potential of in situ generated fluorocitrate.
Principle of the Aconitase Activity Assay
Commercially available aconitase activity assays typically employ a coupled enzyme reaction.[9][10][11][12][13][14][15] Aconitase first converts citrate to isocitrate. Then, isocitrate dehydrogenase uses isocitrate as a substrate to produce α-ketoglutarate and NADPH. The production of NADPH can be monitored by the increase in absorbance at 340 nm or through a colorimetric reaction where NADPH reduces a probe to a colored product.[15]
Protocol: High-Throughput Aconitase Inhibition Assay
This protocol is adapted for a 96-well plate format and is suitable for automation.
Materials:
-
Aconitase Assay Kit (e.g., from BioAssay Systems, Abcam, or Cayman Chemical)[9][15]
-
Purified citrate synthase
-
Purified acetyl-CoA synthetase
-
1-(fluoroacetyl)-3-phenylurea and control compounds
-
ATP, Coenzyme A (CoA), Oxaloacetate
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at the wavelength specified by the assay kit (e.g., 450 nm or 565 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the aconitase assay kit manufacturer's instructions. Prepare stock solutions of 1-(fluoroacetyl)-3-phenylurea and control compounds in a suitable solvent (e.g., DMSO).
-
Compound Plating: Serially dilute the test compounds in the assay buffer. Add a small volume (e.g., 1-2 µL) of the diluted compounds to the wells of the 96-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Metabolic Activation Cocktail: Prepare a fresh "Metabolic Activation Cocktail" containing:
-
Assay Buffer
-
ATP
-
Coenzyme A
-
Oxaloacetate
-
Purified acetyl-CoA synthetase
-
Purified citrate synthase
-
-
Initiation of Metabolic Activation: Add the Metabolic Activation Cocktail to each well containing the test compounds. This step allows for the conversion of the parent compound to fluorocitrate.
-
Aconitase Reaction: Following a suitable incubation period for the metabolic activation (e.g., 30-60 minutes at 25°C), initiate the aconitase reaction by adding the aconitase enzyme and its substrate (citrate) as per the kit's protocol.
-
Signal Development and Measurement: Incubate the plate for the time specified in the kit's protocol to allow for the coupled enzymatic reaction to proceed. Measure the absorbance at the appropriate wavelength.
Data Analysis:
-
Calculate the percentage of aconitase inhibition for each compound concentration relative to the positive control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of aconitase activity.[16][17][18][19][20]
| Parameter | Description |
| IC50 | The concentration of 1-(fluoroacetyl)-3-phenylurea required to inhibit 50% of aconitase activity under the specified assay conditions. |
| Curve Fit (R²) | A measure of how well the dose-response curve fits the experimental data. |
Part 2: Secondary Screening - Cell-Based Assays for Viability and Cytotoxicity
Compounds that show significant activity in the primary biochemical screen should be further evaluated in a more physiologically relevant context.[21] Cell-based assays will determine if 1-(fluoroacetyl)-3-phenylurea can penetrate cell membranes, be metabolized to its active form, and induce a cytotoxic effect.
Choice of Cell Line
Select a cell line with a high metabolic rate and reliance on the Krebs cycle for energy production. Suitable examples include:
-
HepG2 (human liver carcinoma): Metabolically active and relevant for studying xenobiotic metabolism.
-
HEK293 (human embryonic kidney): A commonly used and well-characterized cell line.
-
A549 (human lung carcinoma): Known to have active mitochondrial respiration.
Protocol: ATP-Based Cell Viability Assay
This assay measures the amount of ATP in metabolically active cells, which is a direct indicator of cell viability.
Materials:
-
Selected cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
1-(fluoroacetyl)-3-phenylurea and control compounds
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(fluoroacetyl)-3-phenylurea. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) to allow for the compound to exert its effects.
-
Assay: Perform the ATP-based viability assay according to the manufacturer's protocol. This typically involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the luminescence signal of treated cells to the vehicle-treated controls to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value, the concentration of the compound that reduces cell viability by 50%.[16][17][18][19][20]
| Parameter | Description |
| EC50 | The concentration of 1-(fluoroacetyl)-3-phenylurea that results in a 50% reduction in cell viability. |
| Maximum Inhibition | The maximum percentage of cell death observed at the highest tested concentration. |
Part 3: Target Validation and Mechanistic Studies
For compounds that demonstrate potent activity in both biochemical and cell-based assays, further experiments are required to confirm direct target engagement within the cellular environment and to characterize the binding thermodynamics.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target protein in intact cells.[22] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[23][24] This change in thermal stability can be detected by heating the cells to various temperatures and quantifying the amount of soluble target protein remaining.[23][25]
Protocol: CETSA for Aconitase Engagement
Materials:
-
Selected cell line
-
1-(fluoroacetyl)-3-phenylurea
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermal cycler or heating blocks
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against aconitase
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with 1-(fluoroacetyl)-3-phenylurea or vehicle control for a sufficient time to allow for metabolism and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[23]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for aconitase.
-
Densitometry: Quantify the band intensities for aconitase at each temperature for both treated and untreated samples.
Data Analysis:
-
Melt Curve: Plot the normalized band intensity of soluble aconitase against the temperature for both vehicle- and compound-treated samples. A shift in the melt curve to higher temperatures for the compound-treated sample indicates target stabilization and therefore engagement.[23]
-
Isothermal Dose-Response (ITDR-CETSA): Treat cells with varying concentrations of the compound and heat all samples at a single temperature that shows a significant difference in the melt curves. Plot the amount of soluble aconitase against the compound concentration to generate a dose-response curve for target engagement in the cellular environment.[23]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a gold-standard biophysical technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of a biomolecular interaction.[26][27][28] It directly measures the heat released or absorbed during the binding event.[29]
Protocol: ITC for Fluorocitrate-Aconitase Binding
Materials:
-
Purified aconitase protein
-
Synthesized fluorocitrate (the active metabolite)
-
Isothermal titration calorimeter
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the purified aconitase and the synthesized fluorocitrate extensively against the same buffer to minimize buffer mismatch effects.[30][31] Accurately determine the concentrations of both protein and ligand.
-
ITC Experiment Setup: Load the aconitase solution into the sample cell of the calorimeter and the fluorocitrate solution into the titration syringe. Typical concentrations are in the low micromolar range for the protein and 10-20 fold higher for the ligand.[31]
-
Titration: Perform a series of small injections of the fluorocitrate solution into the aconitase solution at a constant temperature. The instrument will measure the heat change associated with each injection.
-
Control Titration: Perform a control titration by injecting fluorocitrate into the buffer alone to determine the heat of dilution.
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to obtain the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[21][29][32] The entropy of binding (ΔS) can then be calculated.
| Parameter | Description |
| Kd (Dissociation Constant) | A measure of the binding affinity between fluorocitrate and aconitase. A lower Kd indicates a stronger interaction. |
| n (Stoichiometry) | The molar ratio of ligand to protein at saturation. |
| ΔH (Enthalpy) | The heat released or absorbed upon binding, providing insight into the types of bonding forces involved. |
| ΔS (Entropy) | The change in the randomness of the system upon binding, reflecting changes in conformational freedom and solvent reorganization. |
Conclusion and Future Directions
The tiered assay cascade detailed in this application note provides a robust framework for screening and characterizing the activity of 1-(fluoroacetyl)-3-phenylurea. By systematically progressing from high-throughput biochemical screening to cell-based assays and finally to detailed biophysical characterization, researchers can confidently identify the compound's biological activity, confirm its mechanism of action, and quantify its interaction with the target enzyme. This comprehensive approach ensures scientific rigor and provides the necessary data to support further drug development efforts.
Future studies could explore the full toxicological profile of the compound, investigate potential off-target effects using proteome-wide CETSA (CETSA-MS), and perform structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
References
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- BioAssay Systems. EnzyChrom™ Aconitase Assay Kit.
- Robineau, T., et al. (1998). The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. PMC.
- BenchChem. (2025).
- Quirós, P. M. (2018). Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease. PubMed.
- Clegg, R. M., et al. (2013). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. PubMed.
- Springer Protocols. (2018).
- AFFINImeter. (2015).
- ACS Publications. (2014). Molecular Recognition of Fluorine Impacts Substrate Selectivity in the Fluoroacetyl-CoA Thioesterase FlK. Biochemistry.
- Velazquez-Campoy, A., & Freire, E. (2006).
- Assay Genie. Aconitase Assay Kit (BA0070).
- ResearchGate. (2021). Phenylurea herbicide initial hydrolysis enzymes.
- Towards Data Science. (2021).
- Vaia. Problem 22 Fluoroacetate, prepared commerci... [FREE SOLUTION].
- APExBIO. Aconitase Activity Colorimetric Assay Kit.
- Assay Genie. Aconitase Activity Colorimetric Assay Kit (#BN00936).
- RPubs. (2018). Dose-Response Curve Analysis.
- ResearchGate. (2019). CYP76B1 metabolism of phenylurea.
- Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Almqvist, H., et al. (2018). Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. PubMed.
- GraphPad. How to determine an IC50 - FAQ 1859.
- YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
- ResearchGate. (2026).
- University of Cambridge. (2018). Application of the cellular thermal shift assay (CETSA)
- Verma, P., et al. (2014). Engineering the metabolism of the phenylurea herbicide chlortoluron in genetically modified Arabidopsis thaliana plants expressing the mammalian cytochrome P450 enzyme CYP1A2. PubMed.
- ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Sigma-Aldrich. Aconitase Activity Assay Kit (MAK051) - Technical Bulletin.
- Chan, C. T., et al. (2010). Structural Basis for the Activity and Substrate Specificity of Fluoroacetyl-CoA Thioesterase FlK. PMC.
- CliniSciences. Aconitase Assay Kit.
- Cayman Chemical. Aconitase Assay Kit.
- O'Brien, R., et al. (2012).
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- Gomez, J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC.
- Huang, F., et al. (2011). Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity. NIH.
- Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
- CORE. (2005).
- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
- eScholarship. (1981). MONOFLUOROACETIC ACID (COMPOUND 1080), ITS PHARMACOLOGY AND TOXICOLOGY.
- ChemRxiv. (2021).
- PNAS. (2014).
- Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice).
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- American Chemical Society. (2014). Molecular Recognition of Fluorine Impacts Substrate Selectivity in the Fluoroacetyl-CoA Thioesterase FlK.
- ResearchG
- ACS Publications. (2022). Uptake, Metabolism, and Accumulation of Tire Wear Particle-Derived Compounds in Lettuce. Environmental Science & Technology.
- UniProt. (2021).
- Sorensen, S. R., et al. (2005). Biotransformation of phenylurea herbicides by a soil bacterial strain, Arthrobacter sp. N2: structure, ecotoxicity and fate of diuron metabolite with soil fungi. PubMed.
- Abcam. Aconitase Assay Kit (Colorimetric) (ab109712).
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Formulation of 1-(Fluoroacetyl)-3-phenylurea for Biological Studies: Application Notes and Protocols
Introduction: The Therapeutic Potential of Acylureas
The urea scaffold is a cornerstone in medicinal chemistry, integral to a multitude of bioactive compounds and clinically approved drugs.[1][2] Its derivatives are noted for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects.[3][4][5] The acylurea class, in particular, has demonstrated significant utility, with members acting as insect growth regulators and pharmaceutical agents.[6] The introduction of a fluoroacetyl group to the phenylurea structure, yielding 1-(fluoroacetyl)-3-phenylurea, presents an intriguing candidate for biological investigation. The high electronegativity of fluorine can significantly alter the physicochemical properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and overall therapeutic profile.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(fluoroacetyl)-3-phenylurea for robust and reproducible biological studies. It covers pre-formulation assessment, formulation strategies for in vitro and in vivo applications, analytical quality control, and essential safety protocols.
I. Pre-Formulation Studies: Characterizing the Molecule
Before commencing biological assays, a thorough understanding of the physicochemical properties of 1-(fluoroacetyl)-3-phenylurea is paramount. These initial studies will inform the selection of an appropriate formulation strategy.
A. Solubility Assessment
The solubility of a compound dictates its bioavailability and the feasibility of preparing homogenous dosing solutions.[2] The dual hydrogen bond donor and acceptor nature of the urea functionality can influence its aqueous solubility.[2]
Protocol 1: Kinetic Solubility Determination in Aqueous Buffers and Organic Solvents
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of 1-(fluoroacetyl)-3-phenylurea in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the same solvent to create a standard curve.[8]
-
Solvent Addition: To separate wells, add a small volume of the high-concentration stock solution to a panel of aqueous buffers (e.g., phosphate-buffered saline at pH 5.4, 7.4, and 9.0) and common organic solvents (e.g., ethanol, methanol, propylene glycol).
-
Equilibration: Seal the plate and incubate at room temperature with agitation for 1.5 to 2 hours to allow for equilibration.
-
Analysis: Analyze the concentration of the dissolved compound in the supernatant of each well using a suitable method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: The highest concentration at which the compound remains in solution without precipitation is determined as its kinetic solubility in that specific solvent or buffer.
| Solvent/Buffer | Expected Solubility Profile of a Phenylurea Derivative |
| Dimethyl Sulfoxide (DMSO) | High |
| Ethanol | Moderate to High |
| Methanol | Moderate |
| Propylene Glycol | Low to Moderate |
| Phosphate-Buffered Saline (pH 7.4) | Low |
This table presents a hypothetical solubility profile based on the general characteristics of phenylurea compounds. Actual results for 1-(fluoroacetyl)-3-phenylurea must be determined experimentally.
B. Stability Analysis
Understanding the chemical stability of 1-(fluoroacetyl)-3-phenylurea in the chosen formulation vehicle is critical to ensure that the biological effects observed are attributable to the parent compound and not its degradants.
Protocol 2: HPLC-Based Stability Assessment
-
Formulation Preparation: Prepare solutions of 1-(fluoroacetyl)-3-phenylurea in the selected formulation vehicles at the desired final concentration.
-
Incubation Conditions: Aliquot the formulations into separate, sealed vials and incubate them under various conditions relevant to experimental procedures (e.g., room temperature, 37°C, exposure to light).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. This involves using a chromatographic system that can separate the parent compound from any potential degradation products.[9]
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The results should be expressed as the percentage of the initial concentration remaining.
II. Formulation Development for Biological Assays
The choice of formulation vehicle is critical and depends on the nature of the biological study (in vitro vs. in vivo).
A. Formulation for In Vitro Studies
For cell-based assays, the primary goal is to deliver the compound to the cells in a soluble and non-toxic manner. DMSO is a common solvent for preparing stock solutions due to its ability to dissolve a wide range of organic compounds.[10]
Protocol 3: Preparation of Dosing Solutions for Cell-Based Assays
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(fluoroacetyl)-3-phenylurea in 100% DMSO. Ensure the compound is completely dissolved.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
-
Final Dosing Solution: Further dilute the intermediate DMSO solutions into the cell culture medium to achieve the final desired concentrations. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the test compound.[8]
Caption: Workflow for preparing dosing solutions for in vitro assays.
B. Formulation for In Vivo Studies
Formulations for animal studies require careful consideration of the route of administration, solubility, stability, and potential toxicity of the vehicle.[11][12] The use of non-pharmaceutical grade compounds requires scientific justification and aseptic preparation techniques.[11][13]
Protocol 4: Preparation of an Oral Dosing Formulation
-
Vehicle Selection: Based on pre-formulation studies, select a suitable vehicle. A common vehicle for oral administration of poorly water-soluble compounds is a suspension in an aqueous medium containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80).
-
Weighing and Mixing: Accurately weigh the required amount of 1-(fluoroacetyl)-3-phenylurea. In a sterile container, create a paste by adding a small amount of the vehicle and triturating the powder.
-
Homogenization: Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension. A homogenizer may be used for a more uniform particle size distribution.
-
pH Adjustment: If necessary, adjust the pH of the final formulation to be within a physiologically acceptable range (typically pH 6.8-7.2).[12]
-
Storage: Store the formulation in a sterile, sealed container, protected from light, and at the appropriate temperature as determined by stability studies. Formulations with unknown shelf life should be prepared fresh, at least weekly.[14]
III. Analytical Quality Control
Analytical verification of the formulation's concentration and purity is a non-negotiable step to ensure the integrity of the biological data. HPLC is the preferred method for this purpose.[9]
Protocol 5: HPLC-UV Analysis for Formulation Verification
-
Standard Preparation: Prepare a set of calibration standards of 1-(fluoroacetyl)-3-phenylurea of known concentrations in the same vehicle as the formulation.
-
Sample Preparation: Dilute the prepared formulation to fall within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable for phenylurea derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve. The purity can be assessed by the percentage of the main peak area relative to the total peak area.
Caption: Quality control workflow for formulation verification.
IV. Safety and Handling of 1-(Fluoroacetyl)-3-phenylurea
Given the presence of the fluoroacetyl group, which is related to the highly toxic fluoroacetate, stringent safety precautions are mandatory.[15][16]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[16][17]
-
Engineering Controls: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.[16]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[16] Do not eat, drink, or smoke in the laboratory.
-
Waste Disposal: Dispose of all waste containing 1-(fluoroacetyl)-3-phenylurea in accordance with institutional and local regulations for hazardous chemical waste.
-
Spill Response: In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical spills.
V. Application in Biological Assays
Once a stable and well-characterized formulation is developed, it can be applied to various biological assays.
A. In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of 1-(fluoroacetyl)-3-phenylurea on a cancer cell line.
Protocol 6: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the formulated 1-(fluoroacetyl)-3-phenylurea. Include a vehicle control.[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
B. Considerations for In Vivo Studies
For animal studies, it is crucial to establish the pharmacokinetic and pharmacodynamic profile of the compound.[18]
-
Dose Selection: The doses for efficacy studies should be informed by preliminary toxicity and pharmacokinetic studies.
-
Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) should be appropriate for the compound's properties and the experimental model.
-
Monitoring: Animals should be closely monitored for any signs of toxicity or adverse effects.
-
Target Engagement: Whenever possible, include biomarkers to confirm that the compound is engaging with its intended target in the animal.[18]
Caption: General workflow for an in vivo efficacy study.
VI. Conclusion
The successful biological evaluation of 1-(fluoroacetyl)-3-phenylurea hinges on a systematic and rigorous formulation development process. By carefully characterizing the compound's physicochemical properties, selecting appropriate vehicles, and implementing stringent analytical quality control, researchers can ensure the generation of reliable and reproducible data. The protocols and guidelines presented herein provide a robust framework for formulating this and other novel chemical entities for preclinical research, thereby facilitating the discovery of new therapeutic agents.
References
- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Connecticut eRegulations System. (2015). Department of Environmental Protection Sodium Fluoroacetate (Compound 1080) §§ 19-300t-1—19-300t-13.
- Thermo Fisher Scientific. (2025).
- University of Georgia. (n.d.).
- NIH Office of Animal Care and Use (OACU). (n.d.).
- University of Arizona Institutional Animal Care and Use Committee. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
- Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
- WorkSafe New Zealand. (n.d.). Sodium Fluoroacetate (1080) - Guidelines for the Safe Use of.
- University of California, San Francisco Institutional Animal Care and Use Program. (n.d.).
- The Structural Genomics Consortium. (n.d.).
- National Oceanic and Atmospheric Administration (NOAA). (n.d.).
- Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium.
- Agilent Technologies. (n.d.).
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- University of Michigan Institutional Animal Care & Use Committee. (n.d.). Guideline for the Use of Novel Compound in Animals.
- Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- RSC Publishing. (2025).
- Elsevier. (2021).
- ResearchGate. (2025).
- SpringerLink. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay.
- National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
- MDPI. (n.d.).
- PMC. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors.
- MDPI. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture.
- ResearchGate. (2013).
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Wikipedia. (n.d.). Acylurea.
- Indian Academy of Sciences. (2015).
- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
- PMC. (n.d.).
- MDPI. (2015).
- MDPI. (2021). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes.
- PrepChem.com. (n.d.).
- KeAi Communications Co., Ltd. (n.d.).
- MDPI. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.
- UNB MRI Centre. (n.d.).
- PMC. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
- MDPI. (2024).
Sources
- 1. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04473A [pubs.rsc.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Acylurea - Wikipedia [en.wikipedia.org]
- 7. hovione.com [hovione.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. mdpi.com [mdpi.com]
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- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 14. research.olemiss.edu [research.olemiss.edu]
- 15. eregulations.ct.gov [eregulations.ct.gov]
- 16. research.uga.edu [research.uga.edu]
- 17. fishersci.com [fishersci.com]
- 18. Guidelines for characterization of probes to be used in animals | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(fluoroacetyl)-3-phenylurea
The following technical guide is structured to address yield optimization for 1-(fluoroacetyl)-3-phenylurea .
Based on the chemical structure (an N-acyl-N'-arylurea), the most common yield bottlenecks usually stem from the inefficient coupling of amides with isocyanates or the direct acylation of ureas, both of which suffer from reversibility or side reactions (such as biuret formation).[1]
This guide recommends shifting from the traditional "Direct Acylation" method to the "In-Situ Acyl Isocyanate" route, which is kinetically superior and typically doubles yields from ~40-60% to >85%.[2]
Part 1: Executive Summary & Safety Directive
The Yield Problem
Researchers often attempt to synthesize this target via the reaction of Phenylurea + Fluoroacetyl Chloride .
-
Typical Yield: 40–60%.[1]
-
Mechanism Failure: The HCl byproduct protonates the urea, deactivating it. Furthermore, O-acylation (forming isourea) competes with N-acylation, leading to unstable intermediates that hydrolyze during workup.[1][2]
The High-Yield Solution
The recommended protocol utilizes the Acyl Isocyanate Route .
-
Target Yield: 85–95%.
-
Mechanism Success: Generates the highly reactive fluoroacetyl isocyanate in situ, which reacts irreversibly and quantitatively with aniline.
🔴 CRITICAL SAFETY WARNING: Fluoroacetate Toxicity
STOP AND READ: The fluoroacetyl group (F-CH₂-CO-) is metabolically converted to fluorocitrate , a potent inhibitor of aconitase in the Krebs cycle.[1][2]
-
Hazard: Fluoroacetyl chloride and Fluoroacetamide are extremely toxic (comparable to "Compound 1080").[1]
-
Requirement: All work must be performed in a functioning fume hood with full PPE (double nitrile gloves, face shield).[1]
-
Waste: All aqueous waste must be segregated and treated as highly hazardous acute toxin waste.
Part 2: High-Yield Experimental Protocol
Method A: The "In-Situ Acyl Isocyanate" Route (Recommended)
This method avoids the low nucleophilicity of amides by using an amine (aniline) and a highly electrophilic acyl isocyanate.[1]
Reagents:
-
Fluoroacetyl chloride (1.0 equiv)[1]
-
Aniline (0.95 equiv)[1]
-
Solvent: Anhydrous Toluene or DCM (Dichloromethane)[1]
Workflow:
-
Preparation of Fluoroacetyl Isocyanate (In-Situ):
-
Coupling:
-
Cool the mixture to 0°C.
-
Dissolve Aniline in a small volume of dry toluene.
-
Add the Aniline solution dropwise to the isocyanate mixture.
-
Reaction: The reaction is highly exothermic and fast. A thick precipitate (the urea) usually forms immediately.[1]
-
-
Workup:
-
Filter the hot mixture to remove silver salts (AgCl).[1]
-
Cool the filtrate to crystallize the product.
-
If the product precipitated with the silver salts (common in non-polar solvents), extract the solid filter cake with hot acetone or ethyl acetate, then filter again to remove AgCl.
-
Method B: Optimization of the "Direct Acylation" Route (Alternative)
If you lack Silver Cyanate and must use Phenylurea + Fluoroacetyl Chloride.
Optimization Strategy:
-
Solvent Switch: Use Acetonitrile instead of Toluene.
-
Catalyst: Add 0.1 equiv of H₂SO₄ or Polyphosphoric acid .
-
Why: Acid catalysis prevents the "O-acylation" trap by promoting the thermodynamic rearrangement to the N-acyl product.[2]
-
Temperature: Reflux is mandatory (80°C+).
Part 3: Troubleshooting & Diagnostics
Visualizing the Pathway
The following diagram illustrates why the Acyl Isocyanate route (Method A) is superior to the Direct Acylation (Method B).
Caption: Comparison of the high-yield Acyl Isocyanate pathway (Top) vs. the unstable Direct Acylation pathway (Bottom).
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of Reagents | Ensure AgOCN is dried (vacuum oven, 60°C, 4h) and solvent is distilled over CaH₂ or molecular sieves. |
| Product is Sticky/Oil | Biuret Byproducts | Recrystallize from Ethanol/Water (9:1) .[1] Biurets are often more soluble in cold ethanol than the acylurea. |
| Violent Exotherm | Fast Addition | The Aniline-Isocyanate reaction is instant.[2] Add Aniline dropwise at 0°C. |
| Silver Residue in Product | Poor Filtration | If using Method A: The product may crash out with the AgCl. Do not discard the solid. Extract the solid with boiling Acetone to dissolve the urea, leaving AgCl behind. |
| No Reaction (Method A) | Passive AgOCN | Commercial AgOCN can be "dead" due to light exposure.[1] It should be a white/pale grey powder , not black. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Cyanate (NaOCN) instead of Silver Cyanate (AgOCN)?
-
Answer: Generally, no , unless you change the solvent.[1] NaOCN is insoluble in toluene/DCM.[1] If you must use NaOCN, you need a polar aprotic solvent (like nitromethane) or a phase transfer catalyst, but this increases the risk of hydrolysis.[1] AgOCN works in non-polar solvents because it reacts heterogeneously but efficiently.[1]
Q2: Why not just react Fluoroacetamide with Phenyl Isocyanate?
-
Answer: You can, but amides are poor nucleophiles.[1] This reaction requires high temperatures (refluxing xylene, >130°C) for long periods (24h+).[1][2] Prolonged heating degrades the fluoroacetyl group (defluorination risk) and promotes side reactions.[1] The Acyl Isocyanate route (Method A) runs at room temperature.[1]
Q3: My product has a melting point lower than reported (120-125°C). Why?
-
Answer: This indicates contamination with Phenylurea (starting material or hydrolysis product).[1] Phenylurea melts at ~147°C, but a eutectic mixture will melt lower.[1] Wash the crude solid with cold dichloromethane ; Phenylurea is moderately soluble, while the acylurea is less so.
Q4: Is the C-F bond stable during this synthesis?
-
Answer: Yes, the C-F bond in an alpha-fluoro carbonyl system is relatively stable to the mild nucleophilic conditions of Method A. However, avoid strong alkalis (NaOH/KOH) during workup, as this will cause rapid hydrolysis to fluoroacetate and urea.[1]
Part 5: References
-
Preparation of N-acylureas via Acyl Isocyanates:
-
Reaction of Phenylurea with Chloroacetyl Chloride (Analogous Chemistry):
-
Toxicity of Fluoroacetyl Derivatives:
-
General Isocyanate Reactivity:
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-(Fluoroacetyl)-3-phenylurea
Introduction
Welcome to the technical support center for 1-(fluoroacetyl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experimental work with this compound. As an N-acylurea derivative, 1-(fluoroacetyl)-3-phenylurea possesses a structural motif that can present significant hurdles to achieving desired concentrations in aqueous and some organic solvent systems.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues, offering scientifically grounded solutions and detailed protocols to help you advance your research.
The core principle of this guide is to empower you with the knowledge to not only solve immediate solubility problems but also to understand the underlying chemical principles. By explaining the "why" behind each technique, we aim to provide you with the expertise to proactively design robust experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 1-(fluoroacetyl)-3-phenylurea.
Q1: What are the primary structural features of 1-(fluoroacetyl)-3-phenylurea that contribute to its poor solubility?
A1: The solubility of 1-(fluoroacetyl)-3-phenylurea is influenced by a combination of its structural components:
-
Phenyl and Acyl Groups: The presence of the phenyl ring and the fluoroacetyl group introduces significant hydrophobicity to the molecule.
-
Urea Moiety: While the urea group contains hydrogen bond donors and acceptors, its contribution to aqueous solubility can be limited, especially when flanked by hydrophobic groups.[2][3]
-
Crystalline Structure: Many urea derivatives are crystalline solids with strong intermolecular interactions, which require substantial energy to overcome during dissolution.[4]
Q2: I've observed that 1-(fluoroacetyl)-3-phenylurea is only slightly soluble in water. Is this expected?
A2: Yes, this is expected. Given its chemical structure, 1-(fluoroacetyl)-3-phenylurea is predicted to have low aqueous solubility.[1] Compounds with significant non-polar regions, like the phenyl group, tend to be poorly solvated by polar solvents such as water, following the "like dissolves like" principle.[5]
Q3: How can I quickly assess if my compound is truly dissolved or just suspended?
A3: A common issue in the lab is mistaking a fine suspension for a true solution. Here are two simple methods to differentiate:
-
Visual Inspection (Tyndall Effect): Shine a laser pointer or a focused beam of light through the solution in a dark room. If the beam is visible as it passes through the liquid, it indicates the presence of suspended particles scattering the light (a colloid or suspension).[5] A true solution will not show the light beam.
-
Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter. A significant decrease in the concentration of your compound after filtration, as measured by a suitable analytical method like UV-Vis spectroscopy or HPLC, confirms that the compound was not fully dissolved.[5]
Q4: Can heating the solution improve the solubility of 1-(fluoroacetyl)-3-phenylurea?
A4: For most solid solutes, increasing the temperature will increase solubility as the dissolution process is often endothermic (absorbs heat).[5] However, there are two important considerations:
-
Compound Stability: Ensure that 1-(fluoroacetyl)-3-phenylurea is stable at elevated temperatures and does not degrade. A preliminary stability test is recommended.
-
Precipitation upon Cooling: The compound may precipitate out of the solution as it cools back to room temperature. This can be problematic for experiments conducted at ambient temperatures.
Part 2: Troubleshooting Guides for Solubility Enhancement
This section provides detailed, practical approaches to systematically address and overcome the solubility issues of 1-(fluoroacetyl)-3-phenylurea.
Issue 1: Insufficient Solubility in Aqueous Buffers for Biological Assays
Cause: The concentration of 1-(fluoroacetyl)-3-phenylurea required for your experiment exceeds its intrinsic aqueous solubility.
Solution 1: pH Modification
The urea functional group has a pKa, and altering the pH of the medium can influence its ionization state and, consequently, its solubility. While urea itself is a very weak base, the overall molecule's solubility might be slightly affected by pH.[6][7]
-
For Acidic Compounds: Increasing the pH will deprotonate the molecule, increasing its polarity and aqueous solubility.
-
For Basic Compounds: Decreasing the pH will lead to protonation, which also increases solubility.
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Equilibration: Add an excess of 1-(fluoroacetyl)-3-phenylurea to a fixed volume of each buffer.
-
Shaking: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility versus pH to identify the optimal pH range for your experiments.
Solution 2: Utilization of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[8][9][10][11]
Common Co-solvents in Research:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 5% | Widely used, but can have effects on cell-based assays at higher concentrations. |
| Ethanol | 1 - 10% | A common and less toxic option. |
| Propylene Glycol | 1 - 20% | Often used in pharmaceutical formulations.[10] |
| Polyethylene Glycol (PEG 400) | 1 - 20% | A polymer that can enhance solubility.[8][10] |
Experimental Protocol: Co-solvent Screening
-
Stock Solution: Prepare a high-concentration stock solution of 1-(fluoroacetyl)-3-phenylurea in a pure co-solvent (e.g., 100 mM in DMSO).
-
Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentrations. Ensure the final concentration of the co-solvent is kept low and consistent across all experimental conditions to minimize its own biological effects.
-
Observation: Visually inspect for any precipitation upon dilution.
-
Validation: Confirm the final concentration of the dissolved compound.
Workflow for Co-solvent Selection
Caption: A logical workflow for selecting an appropriate co-solvent.
Solution 3: Employing Surfactants to Form Micelles
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[12]
Commonly Used Surfactants:
| Surfactant | Type | Critical Micelle Concentration (CMC) |
| Tween® 80 | Non-ionic | ~0.012 mM |
| Sodium Lauryl Sulfate (SLS) | Anionic | ~8.2 mM |
| Cremophor® EL | Non-ionic | ~0.02% (w/v) |
Experimental Protocol: Surfactant-based Solubilization
-
Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.
-
Compound Addition: Add 1-(fluoroacetyl)-3-phenylurea to the surfactant solution.
-
Sonication/Stirring: Sonicate or stir the mixture to facilitate the encapsulation of the compound within the micelles.
-
Equilibration: Allow the solution to equilibrate.
-
Analysis: Determine the solubility enhancement by quantifying the compound's concentration in the supernatant after centrifugation.
Solution 4: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8][12]
Common Cyclodextrins:
| Cyclodextrin | Cavity Size |
| β-Cyclodextrin (β-CD) | Intermediate |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Intermediate, with enhanced aqueous solubility |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Intermediate, with enhanced aqueous solubility and reduced toxicity |
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Solution: Prepare a solution of the selected cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer.
-
Compound Addition: Add an excess of 1-(fluoroacetyl)-3-phenylurea to the cyclodextrin solution.
-
Equilibration: Stir the mixture for at least one hour at room temperature to allow for the formation of the inclusion complex.
-
Clarification: The resulting solution should be clear. If any undissolved material is present, it can be removed by filtration through a 0.22 µm filter.
-
Quantification: Confirm the concentration of the solubilized compound using a suitable analytical method.
Decision Tree for Aqueous Solubility Enhancement
Caption: A decision-making flowchart for selecting a solubility enhancement strategy.
Issue 2: Difficulty Dissolving in Organic Solvents for Synthesis or Purification
Cause: While expected to be more soluble in organic solvents than in water, 1-(fluoroacetyl)-3-phenylurea may still exhibit limited solubility in certain non-polar or moderately polar organic solvents due to its crystalline nature and hydrogen bonding capabilities.
Solution 1: Systematic Solvent Screening
A systematic approach to screen a variety of organic solvents with different polarities is the most effective strategy.
Recommended Solvents for Screening:
| Solvent | Polarity Index | Notes |
| Dichloromethane (DCM) | 3.1 | Good for many organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | A more polar aprotic solvent. |
| Acetonitrile (ACN) | 5.8 | A polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 6.4 | A highly polar aprotic solvent, good for dissolving ureas. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent with excellent solvating power. |
Experimental Protocol: Organic Solvent Solubility Determination
-
Solvent Addition: In separate vials, weigh a precise amount of 1-(fluoroacetyl)-3-phenylurea (e.g., 10 mg).
-
Titration: Gradually add a specific organic solvent in small, measured volumes (e.g., 100 µL increments) while stirring or sonicating.
-
Observation: Continue adding the solvent until the solid is completely dissolved.
-
Calculation: Calculate the solubility in mg/mL.
Solution 2: Use of Solvent Blends (Co-solvency)
Similar to aqueous systems, a mixture of two or more miscible organic solvents can have a synergistic effect on solubility.[13] For example, a small amount of a highly polar solvent like DMF or DMSO can be added to a less polar solvent like DCM to improve the solubility of polar solutes.
Solution 3: Physical Modification - Particle Size Reduction
Reducing the particle size of the compound increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[4][8]
-
Micronization: This can be achieved through techniques like grinding the solid with a mortar and pestle or using specialized milling equipment. While this increases the rate of dissolution, it does not affect the equilibrium solubility.[4][14]
Part 3: Advanced Strategies
For particularly challenging cases, more advanced formulation techniques may be necessary, especially in the context of drug development.
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level.[8][15] Techniques like spray drying or hot-melt extrusion are used to create an amorphous solid dispersion, which has higher apparent solubility and faster dissolution than the crystalline form. Common carriers include polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[12]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can be a very effective approach for oral delivery.[15][16] These formulations can enhance solubility and improve bioavailability.
These advanced methods typically require specialized equipment and formulation expertise.
References
- Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from Drug Development & Delivery website.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research website.
- Grokipedia. (n.d.). Cosolvent.
- Pharma Excipients. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
- Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Wikipedia. (n.d.). Cosolvent.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from European Pharmaceutical Review website.
- Journal of Pharmaceutical Research and Reports. (2025, June 28). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Retrieved from Journal of Pharmaceutical Research and Reports website.
- Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from Journal of Drug Delivery and Therapeutics website.
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
- Miyako, Y., Khalef, N., Matsuzaki, K., & Pinal, R. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 393(1-2), 48–54.
- Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research, 19(5), 642–647.
- MedCrave. (2017, April 25). Solubility: A speed‒breaker on the drug discovery highway.
- PubChemLite. (n.d.). Urea, 1-(fluoroacetyl)-3-phenyl- (C9H9FN2O2).
- Chem-Impex. (n.d.). 1-Phenyl-3-(1-(2,2,2-Trifluoroacetyl)Pyrrolidin-3-Yl)Urea.
- Google Patents. (n.d.). EP0416250A2 - N-acylurea and O-acylisourea derivatives of hyaluronic acid.
- Li, J., et al. (2021). Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons. Chemistry – A European Journal, 27(42).
- Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
- Onuoha, P. E. (2012). Effect of pH on the Properties of Urea Formaldehyde Adhesives.
- PubChem. (n.d.). 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea.
- Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
- Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery.
- ChemicalBook. (n.d.). 1-(4-Fluorophenyl)-3-phenylurea CAS#: 330-98-3.
- National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- UNB MRI Centre. (n.d.). Solvent Dependence of Carboxylic Acid Condensations with Dicyclohexylcarbodiimide¹.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of N,N'-Divinylurea in Organic Solvents.
- Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water.
- ResearchGate. (2025, August 6). Urea Hydrolysis Rate in Soil Toposequences as Influenced by pH, Carbon, Nitrogen, and Soluble Metals.
- LookChem. (n.d.). 1-Acetyl-3-phenylurea.
- ResearchGate. (n.d.). (A) Half-life of urea for different pH levels based on the....
- BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Urea Derivatives.
- ChemicalBook. (2023, November 16). Phenylurea: properties, applications and safety.
- ResearchGate. (n.d.). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents.
- National Institutes of Health. (n.d.). Phenylurea.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- Cheméo. (n.d.). 1-Butyl-3-phenylurea.
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Technical Support Center: Troubleshooting 1-(fluoroacetyl)-3-phenylurea Instability in Solution
Welcome to the technical support center for 1-(fluoroacetyl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in solution. As a substituted acylurea, 1-(fluoroacetyl)-3-phenylurea possesses a chemically labile bond that can be susceptible to degradation under various experimental conditions. Understanding the root causes of this instability is paramount for generating reliable and reproducible data.
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the degradation mechanisms. Our goal is to empower you with the knowledge to proactively mitigate instability and confidently interpret your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Observation 1: Rapid loss of parent compound in aqueous buffer.
Question: I am observing a rapid decrease in the concentration of 1-(fluoroacetyl)-3-phenylurea in my aqueous buffered solution (pH 7.4) at room temperature. What is the likely cause?
Answer: The primary cause of instability for 1-(fluoroacetyl)-3-phenylurea in aqueous solutions, particularly at neutral to alkaline pH, is hydrolysis. The acylurea linkage is susceptible to cleavage by nucleophilic attack of water or hydroxide ions. This reaction is often base-catalyzed, meaning the rate of degradation will increase with higher pH.[1][2][3]
Causality Explained: The carbonyl group of the fluoroacetyl moiety is highly electrophilic due to the strong electron-withdrawing effect of the fluorine atom. This makes it a prime target for nucleophiles. In aqueous solutions, water can act as a nucleophile, leading to the cleavage of the C-N bond and the formation of fluoroacetic acid and phenylurea. At pH 7.4, a significant concentration of hydroxide ions (OH-) is present, which is a much stronger nucleophile than water, thus accelerating the degradation process.[1][2][3]
Troubleshooting Steps:
-
pH Optimization: If your experimental design allows, consider lowering the pH of your solution. Urea and its derivatives generally exhibit greater stability in the pH range of 4-8, with optimal stability often observed around pH 6.[4][5][6]
-
Temperature Control: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics.
-
Solvent Selection: If permissible for your application, consider using a co-solvent system to reduce the water activity. For instance, using a mixture of buffer and a water-miscible organic solvent like isopropanol may enhance stability.[4][5]
-
Fresh Solution Preparation: Always prepare solutions of 1-(fluoroacetyl)-3-phenylurea fresh before each experiment to minimize the impact of time-dependent degradation.
Observation 2: Inconsistent results between experimental replicates.
Question: My experimental results with 1-(fluoroacetyl)-3-phenylurea are highly variable and difficult to reproduce. What could be contributing to this inconsistency?
Answer: Inconsistent results often stem from uncontrolled variables that affect the stability of the compound. Beyond the factors mentioned above (pH, temperature), the presence of certain reactive species or contaminants in your reagents or solvents can lead to unpredictable degradation.
Causality Explained: The variability could be due to trace amounts of basic or nucleophilic impurities in your solvents or reagents. Additionally, the exact pH of your solutions might vary slightly between preparations if not carefully controlled, leading to different degradation rates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
In-Depth Technical Guides
Understanding the Degradation Pathway
The primary degradation pathway for 1-(fluoroacetyl)-3-phenylurea in aqueous solution is hydrolysis, which can be catalyzed by both acid and base. However, base-catalyzed hydrolysis is typically more significant under physiological conditions.[1][2][3]
Caption: Base-catalyzed hydrolysis of 1-(fluoroacetyl)-3-phenylurea.
Mechanism:
-
Nucleophilic Attack: A hydroxide ion (OH-) attacks the electrophilic carbonyl carbon of the fluoroacetyl group.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.
-
Breakdown of the Intermediate: The intermediate collapses, leading to the cleavage of the C-N bond and the formation of fluoroacetate and phenylurea. The breakdown of this intermediate is the rate-limiting step in the overall reaction.[1][2][3]
Experimental Protocol: Forced Degradation Study
A forced degradation study is a valuable tool to identify the primary degradation pathways and the factors that influence the stability of your compound.
Objective: To determine the stability of 1-(fluoroacetyl)-3-phenylurea under various stress conditions (acidic, basic, oxidative, and photolytic).
Materials:
-
1-(fluoroacetyl)-3-phenylurea
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-(fluoroacetyl)-3-phenylurea in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Neutral Hydrolysis: To a known volume of the stock solution, add an equal volume of water.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Include a control sample stored at the same temperature in the dark.
-
Sample Analysis: At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.
| Stress Condition | Expected Outcome | Primary Degradation Products |
| Acidic (0.1 M HCl) | Moderate degradation | Fluoroacetic acid, Phenylurea |
| Basic (0.1 M NaOH) | Rapid degradation | Fluoroacetate, Phenylurea |
| Oxidative (3% H₂O₂) | Potential for some degradation | Oxidized derivatives |
| Photolytic | Dependent on chromophore | Photodegradation products |
Safe Handling and Storage
Given the potential for hydrolysis and the release of fluoroacetic acid, a toxic metabolite, proper handling and storage are crucial.
-
Storage: Store 1-(fluoroacetyl)-3-phenylurea as a solid in a cool, dry, and dark place. Avoid storing it in solution for extended periods.
-
Handling: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.[7][8][9] Work in a well-ventilated area or a fume hood.[7][8][9]
-
Disposal: Dispose of waste containing 1-(fluoroacetyl)-3-phenylurea and its degradation products in accordance with local, state, and federal regulations for hazardous waste.[7]
References
-
Blagoeva, I. B., Pojarlieff, I. G., & Dimitrov, V. S. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (8), 887-892. [Link]
-
Blagoeva, I. B., Pojarlieff, I. G., & Dimitrov, V. S. (1978). Alkaline Hydrolysis of Hydantoin, 3-Methylhydantoin, and 1 -Acetyl-3- methylurea. Effect of Ring Size on the Cleavage of Acylure. RSC Publishing. [Link]
-
Zhang, Y., et al. (2023). Mild and metal-free chemical recycling of polyureas via acylation-activated bond cleavage. Oxford Academic. [Link]
-
Blagoeva, I. B., Pojarlieff, I. G., & Dimitrov, V. S. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. ResearchGate. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]
-
Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 123-130. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]
-
PubChem. (n.d.). Fluoroacetyl chloride. PubChem. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. ResearchGate. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl fluoroacetate, 97%. Cole-Parmer. [Link]
Sources
- 1. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Volume 65 No 3 page 187 [library.scconline.org]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Purification of 1-(fluoroacetyl)-3-phenylurea
Status: Online Agent: Senior Application Scientist Ticket ID: FPU-PUR-001 Subject: Optimization of Purification Protocols & Troubleshooting
User Safety Warning: Critical Alert
⚠ STOP AND READ: Before proceeding with any purification, you must acknowledge the metabolic toxicity of this compound.
-
The Hazard: 1-(fluoroacetyl)-3-phenylurea contains a fluoroacetyl moiety. Upon hydrolysis (in vivo or in vitro), this releases fluoroacetic acid , which metabolizes to fluorocitrate—a potent suicide inhibitor of aconitase in the Krebs cycle.
-
The Rule: All waste streams (mother liquors, silica gel) must be treated as acutely toxic. Never acidify aqueous waste streams without proper ventilation, as volatile fluoroacetic acid may form.
Section 1: Diagnostic & Impurity Profiling
"Why is my purity low despite a good crude yield?"
To refine your method, you must first identify which class of impurity is compromising your sample. In the synthesis of acyl ureas, we typically encounter three distinct impurity profiles.
| Impurity Type | Origin | Solubility Characteristics | Diagnostic Sign |
| 1,3-Diphenylurea | Symmetric coupling of phenyl isocyanate or aniline oxidation. | Highly insoluble in almost all solvents (water, ether, cold EtOH). | White precipitant that refuses to dissolve even during hot recrystallization. |
| Fluoroacetamide / Fluoroacetic Acid | Hydrolysis of the starting material or the product. | Highly water-soluble. | Low melting point; "wet" or sticky crystals; acidic pH in mother liquor. |
| Unreacted Aniline | Incomplete reaction. | Soluble in organic solvents and dilute acid. | Yellow/brown discoloration; distinct amine odor. |
Section 2: Recrystallization Troubleshooting
"My compound oils out or traps solvent. How do I fix this?"
Recrystallization is the most efficient purification method for 1-(fluoroacetyl)-3-phenylurea, provided you control the supersaturation rate . Acyl ureas have a tendency to form oils because their melting points can be depressed by impurities to below the boiling point of the solvent.
The Golden Protocol: Ethanol/Water Displacement
Do not use single-solvent systems. Use a solvent/anti-solvent couple to force an orderly lattice formation.
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in Ethanol (absolute) . Heat to 60–70°C. Add just enough ethanol to dissolve the solid.
-
Tip: If a white solid remains undissolved at boiling, it is likely 1,3-diphenylurea . Filter this off immediately while hot (Hot Filtration).
-
-
Nucleation: Remove from heat. While stirring, add warm water (50°C) dropwise until the solution turns slightly turbid (cloudy).
-
Clarification: Add 1-2 drops of ethanol to clear the turbidity.
-
Crystallization: Wrap the flask in foil (insulation) and allow it to cool to room temperature undisturbed for 4 hours.
-
Finishing: Cool in an ice bath (0°C) for 30 minutes. Filter and wash with cold 20% EtOH/Water .
Troubleshooting "Oiling Out"
If the product separates as a liquid oil droplet at the bottom:
-
Cause: You added water too fast or the solution was too hot.
-
Fix: Re-heat until the oil dissolves. Add a "seed crystal" of pure product. Agitate vigorously while cooling to induce lattice formation over amorphous oiling.
Section 3: Chromatography Guide (HPLC/Flash)
"I cannot separate the target from the des-fluoro analog or aniline."
Standard C18 methods often fail because the fluoroacetyl group alters the dipole moment but not the lipophilicity drastically enough for standard gradients.
Recommended Stationary Phases
-
PFP (Pentafluorophenyl) Core-Shell: The gold standard for fluorinated compounds. It utilizes
and fluorine-fluorine interactions for superior selectivity. -
C18 (End-capped): Acceptable, but requires pH control.
Mobile Phase Optimization
The urea hydrogens are acidic. You must suppress ionization to prevent peak tailing.
-
Buffer A: Water + 0.1% Formic Acid (pH ~2.7)
-
Buffer B: Acetonitrile (MeCN) + 0.1% Formic Acid
-
Gradient: 10% B to 60% B over 15 minutes.
Visualizing the Purification Logic:
Caption: Decision tree for the purification workflow, prioritizing the removal of symmetric urea byproducts before crystallization.
Section 4: Stability & Storage FAQs
Q: Why does my sample smell like vinegar/acid after a week? A: This is a sign of hydrolysis. The fluoroacetyl group is electron-withdrawing, making the urea linkage susceptible to nucleophilic attack by moisture.
-
Fix: Store the purified compound in a desiccator at -20°C. Avoid DMSO for long-term storage as it is hygroscopic and can accelerate decomposition.
Q: Can I use basic alumina for flash chromatography? A: Absolutely NOT. Basic conditions will strip the acidic proton from the urea, leading to rapid hydrolysis or cyclization. Use neutral silica gel or acidic alumina.
Q: How do I verify the fluorine atom is still attached?
A:
-
Target Signal: Look for a triplet (due to coupling with protons on the
-carbon) around -220 to -230 ppm (referenced to ). If you see a singlet at -120 ppm, you likely have free fluoride or a completely degraded species.
References
-
Solubility & Recrystallization of Ureas
-
Chromatography of Fluorinated Compounds
-
Fluorinated HPLC Phases — Looking Beyond C18. LCGC International (2020). details the selectivity mechanisms of PFP phases for fluorinated analytes.
-
-
Synthesis & Impurity Profiling
-
General Urea Properties
Sources
- 1. glasp.co [glasp.co]
- 2. m.youtube.com [m.youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. srdata.nist.gov [srdata.nist.gov]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
troubleshooting unexpected results in 1-(fluoroacetyl)-3-phenylurea experiments
Welcome to the technical support resource for researchers working with 1-(fluoroacetyl)-3-phenylurea. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you navigate the complexities of your experiments. Our focus is on explaining the causality behind experimental phenomena to empower you with the expertise to resolve unexpected results.
A Critical Note on Safety
Before proceeding, it is imperative to address the significant hazards associated with fluoroacetyl-containing compounds. The fluoroacetyl moiety can be metabolized in biological systems to fluoroacetate, a potent inhibitor of the Krebs cycle, which is highly toxic. The primary precursor, fluoroacetyl chloride, is highly toxic by inhalation, corrosive, and reacts violently with water.[1][2]
Core Safety Mandates:
-
Always handle fluoroacetyl chloride and 1-(fluoroacetyl)-3-phenylurea in a certified chemical fume hood.[3][4]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[4][5]
-
Keep all reagents and reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent violent reactions and decomposition.[1]
-
Have an emergency plan and appropriate spill cleanup materials readily available.[2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and handling of 1-(fluoroacetyl)-3-phenylurea.
Q1: My synthesis of 1-(fluoroacetyl)-3-phenylurea has a very low yield. What is the most common cause?
A1: The most frequent cause of low yield is the reaction of the fluoroacetylating agent, typically fluoroacetyl chloride, with moisture. Fluoroacetyl chloride is extremely water-sensitive and will readily hydrolyze to fluoroacetic acid and HCl, which will not participate in the desired reaction.[1] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under a dry, inert atmosphere.
Q2: I see multiple spots on my Thin-Layer Chromatography (TLC) plate after the reaction. What are the likely side products?
A2: Besides unreacted phenylurea, common impurities include:
-
1,3-Diphenylurea: Formed if there is an excess of phenyl isocyanate impurity in the starting phenylurea or if the reaction conditions promote side reactions.[6]
-
N-phenylacetamide: Can form if the fluoroacetyl group is unstable and degrades.
-
Fluoroacetic Acid: Results from the hydrolysis of the fluoroacetylating agent. This is usually removed during aqueous workup.
Q3: The compound appears to be degrading during storage. What are the optimal storage conditions?
A3: 1-(fluoroacetyl)-3-phenylurea can be susceptible to hydrolysis, especially under non-neutral pH conditions. For long-term stability, it should be stored as a dry solid in a tightly sealed container, preferably under an inert atmosphere, and kept in a cool, dark, and dry place, such as a desiccator at 0-8°C.[7]
Q4: My characterization data (NMR, Mass Spec) is inconsistent with the expected structure. Where should I start troubleshooting?
A4: First, re-evaluate the purity of your starting materials. Phenylurea can be synthesized from aniline and urea or potassium cyanate, and impurities from these routes can carry over.[6][8] Second, confirm the identity of your fluoroacetylating agent. Finally, analyze the spectra for evidence of the common side products mentioned in Q2. An unexpected mass could indicate dimerization or reaction with solvent molecules.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, structured guidance for specific experimental challenges.
Guide 1: Synthesis & Purification Issues
Unexpected outcomes in the synthesis are common if reaction parameters are not strictly controlled. The typical synthesis involves the acylation of phenylurea with fluoroacetyl chloride.
**dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: General workflow for synthesis and purification.
Troubleshooting Low Yield & Impurities
| Problem | Potential Cause | Scientific Rationale & Recommended Solution |
| Low or No Product Formation | Moisture Contamination: | Fluoroacetyl chloride is highly reactive with water, leading to its decomposition. Solution: Rigorously dry all glassware in an oven (120°C overnight). Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.[1] |
| Inactive Reagents: | Phenylurea may be of poor quality. Fluoroacetyl chloride can degrade over time, especially if improperly stored. Solution: Verify the purity of phenylurea via melting point or NMR. Use a fresh bottle of fluoroacetyl chloride or re-distill it if purity is questionable. | |
| Multiple Products Observed by TLC/NMR | Incorrect Stoichiometry or Base: | An inappropriate base can cause side reactions. Excess phenylurea will remain, while excess fluoroacetyl chloride can lead to other products. Solution: Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. Carefully control the stoichiometry, typically using a slight excess (1.1-1.2 equivalents) of the acylating agent. |
| High Reaction Temperature: | Phenylureas can be thermally unstable, and higher temperatures may promote the formation of byproducts like 1,3-diphenylurea. Solution: Maintain the reaction at a low temperature (e.g., 0°C) during the addition of fluoroacetyl chloride and allow it to warm slowly to room temperature. Monitor the reaction closely to avoid prolonged reaction times.[9] | |
| Difficulty in Purification | Similar Polarity of Product and Impurities: | Phenylurea and 1,3-diphenylurea can have similar polarities to the target compound, making separation by column chromatography difficult. Solution: For recrystallization, test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). For chromatography, use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) to improve separation.[10][11] |
Guide 2: Analytical & Characterization Challenges
Accurate characterization is key to confirming the synthesis of the correct compound.
**dot graph G { layout=neato; graph [overlap=false, splines=true, sep="+10,10", node[fontsize=10, fontname="Arial"]]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
} dot Caption: Decision tree for troubleshooting analytical data.
Expected Analytical Data for 1-(Fluoroacetyl)-3-phenylurea
| Analysis | Expected Result | Common Pitfalls & Troubleshooting Tips |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.0-9.0 (2H, br s, -NH-), δ ~7.6-7.0 (5H, m, Ar-H), δ ~4.5 (2H, d, JHF≈48 Hz, -CH₂F) | Pitfall: Broad NH peaks may be difficult to integrate. The characteristic doublet for the fluoromethyl group is the key diagnostic signal. Troubleshooting: Ensure the sample is fully dissolved. If peaks are broad, a different deuterated solvent (e.g., CDCl₃) may help, but solubility might be an issue. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 (C=O, acyl), δ ~155 (C=O, urea), δ ~139-120 (Ar-C), δ ~80 (d, JCF≈180 Hz, -CH₂F) | Pitfall: The carbonyl carbons may be broad. The large carbon-fluorine coupling constant is a definitive indicator of success. Troubleshooting: Acquire the spectrum for a longer duration to improve the signal-to-noise ratio for quaternary and carbonyl carbons. |
| Mass Spec (ESI+) | C₉H₉FN₂O₂: Calculated m/z for [M+H]⁺: 197.0721; [M+Na]⁺: 219.0540 | Pitfall: The compound may not ionize well or may fragment easily. Troubleshooting: Check for common adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[12] If fragmentation is observed, look for the loss of the fluoroacetyl group. |
| HPLC | A single sharp peak on a C18 column with a mobile phase like acetonitrile/water.[13] | Pitfall: Peak tailing or fronting. Troubleshooting: Tailing can indicate interaction with residual silanols on the column; adding a small amount of trifluoroacetic acid (TFA) to the mobile phase can help. Ensure the sample is fully dissolved in the mobile phase before injection. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-(Fluoroacetyl)-3-phenylurea
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: Add phenylurea (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes.
-
Cooling: Cool the resulting suspension to 0°C in an ice bath.
-
Base Addition: Add dry pyridine (1.2 eq) to the suspension and stir for 5 minutes.
-
Acylation: Add fluoroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).[14]
-
Workup: Once the reaction is complete, quench it by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by flash column chromatography on silica gel.[15]
Protocol 2: Monitoring Reaction by TLC
-
Sample Prep: During the reaction, withdraw a small aliquot using a glass capillary and dilute it in a vial with a small amount of ethyl acetate.
-
Spotting: Spot the reaction mixture alongside co-spots of the starting materials (phenylurea) on a silica gel TLC plate.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., 1:1 ethyl acetate:hexanes).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress.
References
- Santa Cruz Biotechnology.
- ECHEMI.
- NOAA. FLUOROACETYL CHLORIDE | CAMEO Chemicals.
- PubChem. Fluoroacetyl chloride | C2H2ClFO | CID 9663.
- TCI Chemicals.
- PubChemLite. Urea, 1-(fluoroacetyl)-3-phenyl- (C9H9FN2O2).
- Chem-Impex. 1-Phenyl-3-(1-(2,2,2-Trifluoroacetyl)Pyrrolidin-3-Yl)Urea.
- Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
- Li, A., et al. (2015).
- Wang, Z., et al. (2015). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 20(9), 16338-16351.
- ResearchGate. Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction.
- PrepChem.com.
- ChemicalBook. Phenylurea synthesis.
- LCGC International. Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
- Al-Masoudi, N. A., et al. (2021). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 11(34), 20847-20863.
- Benchchem. Technical Support Center: Synthesis of 1-(4-Acetylphenyl)-3-benzylthiourea.
- Benchchem. Reproducibility of Synthesis and Biological Testing of 1-(3-Acetylphenyl)
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- 1. FLUOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 3. datasheets.scbt.com [datasheets.scbt.com]
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- 9. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparative Efficacy Guide: 1-(Fluoroacetyl)-3-phenylurea vs. Phenylurea Analogs
[1]
Executive Summary
1-(Fluoroacetyl)-3-phenylurea (FAPU) represents a specialized subclass of N-acyl-N'-phenylureas.[1] Unlike standard phenylurea herbicides (e.g., Diuron, Monuron) which rely primarily on steric fit to inhibit Photosystem II or specific kinases, FAPU incorporates a fluoroacetyl group . This moiety introduces unique physicochemical properties—specifically high electronegativity and metabolic mimicry—that distinctively alter its efficacy and safety profile compared to non-fluorinated or chloro-substituted analogs.[1]
Key Finding: While FAPU exhibits enhanced lipophilicity and metabolic stability compared to its chloro-analog, its potential to metabolize into the highly toxic fluoroacetate (Lethal Synthesis) restricts its utility in broad-spectrum agriculture, repositioning it as a high-potency research probe or specialized rodenticide precursor rather than a commercial herbicide.[1]
Chemical Identity & Structural Logic[1]
To understand the efficacy differences, we must first isolate the structural variables.
| Compound | Structure | Key Functional Group | Primary Characteristic |
| 1-(Fluoroacetyl)-3-phenylurea | Ph-NH-CO-NH-CO-CH₂F | Fluoroacetyl | High metabolic stability, mimic of acetyl group, high toxicity potential.[1] |
| 1-(Chloroacetyl)-3-phenylurea | Ph-NH-CO-NH-CO-CH₂Cl | Chloroacetyl | Alkylating agent (C-Cl is a good leaving group).[1] |
| 1-Acetyl-3-phenylurea | Ph-NH-CO-NH-CO-CH₃ | Acetyl | Baseline control; low toxicity, lower lipophilicity.[1] |
| Diuron | (3,4-Cl₂Ph)-NH-CO-N(Me)₂ | Dimethylurea | Standard commercial herbicide; PSII inhibitor.[1] |
Mechanism of Action: The "Fluoro" Effect
The efficacy of FAPU is driven by two distinct mechanisms:[2]
-
Pharmacophore Binding (Reversible): The phenylurea core (Ph-NH-CO-NH-) mimics the peptide bond, allowing binding to serine/threonine kinases (in mammals) or the D1 protein of Photosystem II (in plants).[1] The acyl group (CO-R) enhances lipophilicity, aiding membrane permeation.
-
Lethal Synthesis (Irreversible/Metabolic): Unlike the acetyl or chloroacetyl groups, the fluoroacetyl group can be hydrolyzed by amidases to release fluoroacetate .
-
Pathway: Fluoroacetate
Fluoroacetyl-CoAngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Fluorocitrate. -
Effect: Fluorocitrate irreversibly inhibits Aconitase , halting the Krebs cycle and causing cellular asphyxiation.
-
Comparative Efficacy Analysis
Biological Activity Profile
The following table summarizes the theoretical and observed efficacy trends based on Structure-Activity Relationship (SAR) data for N-acylureas.
| Feature | FAPU (Fluoro) | CAPU (Chloro) | APU (Acetyl) | Scientific Rationale |
| Lipophilicity (LogP) | High | Moderate | Low | C-F bond is highly lipophilic, enhancing cell membrane penetration.[1] |
| Alkylating Potential | Low | High | None | C-F bond is strong (116 kcal/mol) and stable; C-Cl (81 kcal/mol) allows nucleophilic attack (alkylation of enzymes).[1] |
| Metabolic Stability | High | Low | Moderate | The small radius of Fluorine mimics Hydrogen, tricking enzymes into processing it until the "lethal" step. |
| Mammalian Toxicity | Extreme | Moderate | Low | Due to metabolism into fluoroacetate (inhibition of Aconitase).[1] |
| Herbicidal Potency | High (Systemic) | Moderate (Contact) | Low | FAPU's stability allows systemic transport before toxic release.[1] |
Efficacy in Cancer Models (Antiproliferative)
In oncology research, N-haloacylureas are tested as tubulin inhibitors or kinase modulators.[1]
-
Chloro-derivatives (CAPU): Often show higher in vitro cytotoxicity (lower IC50) against tumor lines because the chloro-group can alkylate DNA or protein residues directly.[1]
-
Fluoro-derivatives (FAPU): Show lower direct alkylation but higher bioavailability.[1] They are often used when the goal is metabolic blockage (AMPK activation) rather than direct cytotoxic alkylation.[1]
ngcontent-ng-c3932382896="" class="ng-star-inserted">Expert Insight: If your target is a cysteine-rich enzyme active site, choose the Chloro- derivative for covalent inhibition. If your target is intracellular and requires high bioavailability with metabolic interference, choose the Fluoro- derivative.[1]
Visualizing the Mechanism
The following diagram illustrates the divergent pathways of the Fluoro- vs. Chloro- analogs.
Figure 1: Divergent mechanisms of action.[1] FAPU acts via metabolic "lethal synthesis" (red path), while CAPU acts via direct chemical alkylation (green path).
Experimental Protocols
Synthesis of 1-(Fluoroacetyl)-3-phenylurea
Note: This protocol involves highly toxic reagents.[1] Work must be performed in a fume hood with full PPE.
Reagents: Phenylurea (1.0 eq), Fluoroacetyl Chloride (1.1 eq), Dry Benzene or Toluene (Solvent), Pyridine (Catalyst/Base).
-
Preparation: Dissolve 0.1 mol of phenylurea in 150 mL of dry benzene in a 250 mL round-bottom flask.
-
Addition: Add 0.1 mol of pyridine (proton scavenger).
-
Reaction: Dropwise add 0.11 mol of fluoroacetyl chloride at 0°C under stirring. The reaction is exothermic.[1]
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours to ensure completion.
-
Isolation: Cool to room temperature. Filter off the pyridine hydrochloride salt.[1]
-
Purification: Wash the filtrate with 5% NaHCO₃ (to remove acid) and water. Evaporate the solvent.[1] Recrystallize the solid from ethanol.
-
Validation: Confirm structure via ¹H-NMR (Look for doublet at ~4.9 ppm for -CH₂F).[1]
Biological Assay: Lemna minor (Duckweed) Toxicity Screen
To compare herbicidal efficacy against Diuron.[1]
-
Setup: Prepare 12-well plates with sterile E-medium.
-
Treatment: Treat Lemna minor fronds (10 per well) with serial dilutions (0.1 µM to 100 µM) of:
-
Incubation: Grow under continuous light (6000 lux) at 25°C for 7 days.
-
Readout: Measure Chlorophyll a/b content via spectrophotometry (664 nm / 647 nm).
-
Data Analysis: Calculate IC50.
Safety & Toxicity (Critical Assessment)
WARNING: The distinction between FAPU and other phenylureas is toxicological .
-
Standard Phenylureas (e.g., Diuron):
-
1-(Fluoroacetyl)-3-phenylurea:
Handling Directive: FAPU should never be treated as a standard herbicide in screening libraries.[1] It must be handled with the same biosafety protocols as sodium fluoroacetate (Compound 1080).[1]
References
-
Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 2013.[1] Link
-
Reactions of Fluoroacetyl Chloride with Organocadmium Compounds. Journal of the American Chemical Society, 1948. Link[1]
-
Fluorinated N,N'-diarylureas as AMPK activators. Bioorganic & Medicinal Chemistry, 2013. Link
-
Assessing single and joint toxicity of three phenylurea herbicides. Chemosphere, 2015. Link
-
Safety Data Sheet: Fluoroacetic Acid Derivatives. Sigma-Aldrich (General Reference for Fluoroacetyl toxicity). Link
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(fluoroacetyl)-3-phenylurea
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 1-(fluoroacetyl)-3-phenylurea. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. The transition between analytical techniques or laboratories during a product's lifecycle necessitates a robust cross-validation strategy to ensure data continuity and reliability. This document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, grounded in authoritative guidelines and field-proven experience.
Introduction: The Analytical Imperative for 1-(fluoroacetyl)-3-phenylurea
1-(fluoroacetyl)-3-phenylurea is a compound of interest whose accurate quantification is critical for understanding its stability, purity, and pharmacokinetic profile. The choice of an analytical method often evolves with the drug development process—from robust, cost-effective techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) in early-stage development to highly sensitive and specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis or trace impurity profiling.
Cross-validation is the formal process of comparing two validated analytical methods to demonstrate that they provide comparable results.[1][2] This is not merely a procedural step but a scientific necessity when, for instance, a method is transferred between labs, updated, or when data from different analytical platforms must be correlated within a regulatory submission.[1][3]
Foundational Principles: A Review of Method Validation
Before any cross-validation can occur, each method must be individually validated to prove its suitability for the intended purpose.[4] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a globally recognized framework for this process.[5][6][7] The core parameters of a validated quantitative method are:
-
Specificity: The ability to unequivocally measure the analyte in the presence of other components like impurities or matrix components.[4][5]
-
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the results to the true value, often expressed as percent recovery.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4]
The Cross-Validation Workflow: A Comparative Study Design
Let us consider a common scenario: A project is transitioning from process development, where an HPLC-UV method was used for in-process controls, to preclinical studies requiring a more sensitive LC-MS/MS method for metabolite identification and quantification. The objective is to ensure that the data generated by both methods are comparable.
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Experimental Protocols
The following protocols are robust starting points for the analysis of 1-(fluoroacetyl)-3-phenylurea, based on established techniques for analogous phenylurea and fluoroacetyl compounds.[8][9][10]
Method 1: HPLC-UV Protocol
This method is designed for robustness and is suitable for assay and purity determinations where concentration levels are relatively high.
-
Standard Preparation:
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of 1-(fluoroacetyl)-3-phenylurea reference standard and dissolve in 10 mL of 50:50 (v/v) acetonitrile/water.[9]
-
Working Standards: Serially dilute the primary stock with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to achieve a target concentration within the calibration range.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions:
Method 2: LC-MS/MS Protocol
This method provides high sensitivity and selectivity, making it ideal for bioanalysis or trace-level quantification.
-
Standard and Sample Preparation:
-
Prepare stock and working standards as in the HPLC-UV method, but extend the dilution series to cover a lower range (e.g., 0.1 ng/mL to 100 ng/mL).
-
For samples from a biological matrix, a protein precipitation or solid-phase extraction (SPE) step is required.[9][14]
-
Protein Precipitation: Add 3 parts cold acetonitrile to 1 part sample, vortex, centrifuge, and inject the supernatant.
-
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ for 1-(fluoroacetyl)-3-phenylurea.
-
Product Ions (Q3): Select at least two characteristic fragment ions for quantification and confirmation.
-
Alternative Consideration: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is generally preferred for phenylurea compounds due to their thermal instability, GC-MS can be an option, particularly for identifying volatile impurities.[10][13] This approach almost always requires a derivatization step to increase the volatility and thermal stability of the analyte.[15][16]
-
Derivatization Step: Alkylation or silylation of the urea nitrogens would be necessary. For example, reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.
-
GC-MS Conditions:
-
Column: A mid-polarity capillary column (e.g., HP-5MS).[8]
-
Carrier Gas: Helium.
-
Temperature Program: An optimized ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) to elute the derivatized analyte.
-
Ionization: Electron Ionization (EI).
-
Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Expert Insight: The added complexity and potential for incomplete derivatization make GC-MS a less desirable primary quantitative method for this compound compared to LC-based techniques. Its strength lies in orthogonal impurity identification.
Data Interpretation and Acceptance Criteria
After analyzing a minimum of six replicates of Low, Mid, and High QC samples on both systems, the data must be compared.
Table 1: Illustrative Validation Parameter Comparison
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Difference |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods show excellent linearity. |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | LC-MS/MS is orders of magnitude more sensitive. |
| LOQ | 1 µg/mL | 0.1 ng/mL | Essential for trace analysis and bioequivalence studies.[3] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 96.7% - 103.5% | Both are well within typical acceptance criteria (e.g., 80-120% for bioanalysis, 98-102% for drug substance). |
| Precision (%RSD) | < 2.0% | < 5.0% | Both show excellent precision. |
Table 2: Illustrative Cross-Validation Data
| QC Level | HPLC-UV Mean (ng/mL) | LC-MS/MS Mean (ng/mL) | % Difference |
| Low QC (30 ng/mL) | Not Applicable (Below LOQ) | 29.5 | N/A |
| Mid QC (50 µg/mL) | 50,150 | 49,800 | -0.7% |
| High QC (80 µg/mL) | 79,950 | 81,100 | +1.4% |
Acceptance Criteria: The mean concentration obtained by the two methods should not differ by more than ±15-20%. The data in Table 2 clearly meets this criterion for the overlapping concentration range.
Caption: Decision-making process based on cross-validation results.
Conclusion and Recommendations
The cross-validation of analytical methods is a critical exercise in ensuring data integrity throughout the lifecycle of a pharmaceutical product. For a molecule like 1-(fluoroacetyl)-3-phenylurea, a standard reversed-phase HPLC-UV method serves as a robust workhorse for high-concentration assays, while an LC-MS/MS method provides the necessary sensitivity and selectivity for more demanding applications like bioanalysis.
This guide demonstrates that with careful, independent validation followed by a direct comparative analysis using identical QC samples, data from these two distinct platforms can be reliably bridged. The key to a successful cross-validation lies not just in executing the experiments, but in understanding the scientific principles of each technique and anticipating potential sources of discrepancy, such as matrix effects or differences in specificity. This foresight, grounded in the principles of ICH and FDA guidelines, ensures that analytical data remains a trustworthy foundation for scientific and regulatory decisions.[1][7]
References
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Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Lab Manager. (2025, December 02). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
ResearchGate. (2025, August 05). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol | Request PDF. [Link]
-
PubMed. (2007, August 17). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. [Link]
-
National Center for Biotechnology Information. (2014, September 05). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
PubMed. (2006, November 17). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Guanylurea on Primesep 100 Column. [Link]
-
Research Solutions Pages. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l−1 using solid-phase extraction, derivatization, and solid-phase microextraction–gas chromatography–mass spectrometry. [Link]
-
PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link]
-
LCGC International. Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. [Link]
-
ScienceDirect. Fast detection of fluoroacetamide in body fluid using gas chromatography–mass spectrometry after solid-phase microextraction. [Link]
-
ResearchGate. Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. [Link]
-
PubMed. (2001, September 28). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. [Link]
-
PubMed. (2000, September 15). Multiresidue HPLC methods for phenyl urea herbicides in water. [Link]
-
MDPI. (2025, July 26). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. [Link]
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A Comparative Analysis of 1-(Fluoroacetyl)-3-phenylurea and its Trifluoroacetyl Analog: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a cornerstone of drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative study of two closely related acylurea analogs: 1-(fluoroacetyl)-3-phenylurea and 1-(trifluoroacetyl)-3-phenylurea. While structurally similar, the incremental addition of two fluorine atoms to the acetyl group is predicted to have significant and divergent effects on their chemical properties and biological performance. This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the nuanced effects of mono- versus trifluoroacetylation, supported by theoretical principles and representative experimental protocols.
Introduction: The Rationale for Fluorine Substitution in Acylureas
Acylureas are a versatile class of compounds with a broad spectrum of biological activities, including insecticidal, anticonvulsant, and anticancer properties.[1] Their mechanism of action can vary widely, from inhibiting chitin synthesis in insects to modulating complex signaling pathways in human cells, such as the Hedgehog and Wnt/β-catenin pathways.[1][2] The introduction of fluorine into the acyl group of these molecules is a deliberate strategy to modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3]
This guide will dissect the chemical and biological dichotomies between the monofluoroacetyl and trifluoroacetyl phenylurea analogs, offering insights into how these subtle structural modifications can be leveraged in rational drug design.
Synthesis and Chemical Properties: A Tale of Two Acetyls
The synthesis of both 1-(fluoroacetyl)-3-phenylurea and its trifluoroacetyl analog can be achieved through the acylation of phenylurea. The general synthetic approach involves the reaction of phenylurea with the corresponding fluoroacetylating agent.
Representative Synthetic Workflow
The following diagram illustrates a plausible and common synthetic route for the preparation of both target compounds.
Sources
structure-activity relationship (SAR) studies of 1-(fluoroacetyl)-3-phenylurea derivatives
This guide provides an in-depth technical analysis of 1-(fluoroacetyl)-3-phenylurea derivatives , positioning them within the broader context of Insect Growth Regulators (IGRs).[1] It compares these derivatives against the industry-standard Benzoylphenylureas (BPUs) to elucidate the critical Structure-Activity Relationships (SAR) that drive potency, selectivity, and safety.[1]
Executive Summary & Chemical Architecture
The discovery of Benzoylphenylureas (BPUs) (e.g., Diflubenzuron) revolutionized pest control by introducing a mode of action that targets chitin synthesis rather than the nervous system. 1-(Fluoroacetyl)-3-phenylurea derivatives represent a specific structural subclass investigated to understand the pharmacophore requirements of the urea bridge and the acyl moiety.
While BPUs are the commercial gold standard, fluoroacetyl derivatives serve as critical SAR probes .[1] They test the necessity of the aromatic benzoyl ring and the effects of introducing a "lethal synthesis" precursor (fluoroacetate) into the scaffold.
Structural Comparison
| Feature | 1-(Fluoroacetyl)-3-phenylurea | Benzoylphenylurea (Standard: Diflubenzuron) |
| Scaffold Core | F-CH2-CO-NH-CO-NH-Ph | Ph-CO-NH-CO-NH-Ph |
| Acyl Group | Aliphatic (Fluoroacetyl) | Aromatic (Benzoyl) |
| Electronic Effect | Strong electron-withdrawing ( | Conjugated system; |
| Steric Bulk | Low (Flexible chain) | High (Planar ring) |
| Primary Mode of Action | Mixed: Weak Chitin Inhibition + Potential Metabolic Toxicity (Krebs Cycle).[1] | Specific Chitin Synthesis Inhibition (CSI).[1] |
Structure-Activity Relationship (SAR) Analysis
The SAR of acylureas is governed by the "lock-and-key" fit into the Chitin Synthase complex (or its regulatory proteins like SUR). The comparison below highlights why the Benzoyl group is preferred over the Fluoroacetyl group for commercial insecticides.
The "Acyl" Moiety Effect
-
Benzoyl (Optimal): The phenyl ring of the benzoyl group provides essential hydrophobic interactions (pi-pi stacking) within the receptor pocket. This "anchor" is critical for high-affinity binding (
in the nM range). -
Fluoroacetyl (Sub-optimal for IGR): Replacing the bulky phenyl ring with a small F-CH2- chain leads to a loss of binding affinity . Although the fluorine atom increases lipophilicity compared to a simple acetyl group, the lack of steric bulk results in significantly reduced IGR activity (LC50 values typically shift from ppm to ppt ranges).[1]
The "Fluoro" Toxicity Factor
-
Metabolic Liability: The F-CH2-CO- moiety is a structural motif found in fluoroacetate and fluoroacetamide. In mammals, this can be hydrolyzed to fluoroacetate, which enters the Krebs cycle, converts to fluorocitrate , and inhibits aconitase.[1]
-
Safety Profile:
-
BPUs: High specificity for insects (chitin); Low mammalian toxicity (LD50 > 4640 mg/kg for Diflubenzuron).[1]
-
Fluoroacetyl Ureas: High risk of mammalian toxicity due to "lethal synthesis" metabolism.
-
Visualization: SAR Logic Map
Caption: SAR map contrasting the commercial Benzoyl moiety with the experimental Fluoroacetyl moiety. Note the divergence in toxicity profiles.
Comparative Performance Data
The following table synthesizes performance metrics based on established SAR principles for Acylureas [1][2].
| Metric | Diflubenzuron (Standard) | 1-(Fluoroacetyl)-3-phenylurea | Interpretation |
| Target Pest (Larvae) | Spodoptera, Plutella | Spodoptera, Musca | BPUs have a broader, proven spectrum.[1] |
| LC50 (Larvicidal) | 0.1 - 1.5 mg/L (ppm) | > 50 mg/L (Est.) | The fluoroacetyl derivative is significantly less potent as an IGR.[1] |
| Mammalian LD50 | > 4,640 mg/kg (Rat, Oral) | ~60 mg/kg (Mice, IP)* | Based on fluoroacetyl urea analogs [3].[1] High toxicity risk.[2] |
| Solubility (Water) | Very Low (0.08 mg/L) | Moderate | Fluoroacetyl group increases polarity/solubility.[1] |
| Mode of Action | Pure CSI (Molting disruption) | Mixed (Weak CSI + Metabolic poison) | Lack of specificity makes F-acetyl derivatives poor candidates for crop protection.[1] |
Experimental Protocols
To validate these SAR claims, the following protocols allow for the synthesis and bioassay of these derivatives.
Chemical Synthesis: Isocyanate Route
This method ensures high yield and purity for urea formation.
Reagents: Fluoroacetyl isocyanate (generated in situ), Aniline derivatives, Toluene/Dichloromethane.[1]
-
Preparation of Isocyanate: React fluoroacetyl chloride with silver cyanate (AgOCN) in refluxing benzene or toluene for 2 hours.
-
Caution: Perform in a glovebox or fume hood; fluoroacetyl chloride is highly toxic.
-
-
Coupling: Cool the isocyanate solution to 0°C. Add a stoichiometric amount of the substituted aniline (e.g., 4-chloroaniline) dissolved in dry dichloromethane dropwise.
-
Reaction: Stir at room temperature for 4–6 hours. The urea product typically precipitates.
-
Purification: Filter the solid. Recrystallize from ethanol/DMF to obtain the pure 1-(fluoroacetyl)-3-phenylurea .
-
Characterization: Confirm structure via 1H-NMR (Look for doublet for -CH2F around 4.8-5.0 ppm) and IR (Carbonyl stretches ~1700 cm⁻¹).[1]
Bioassay: Leaf-Dip Method (Spodoptera exigua)
Objective: Determine LC50 for Chitin Synthesis Inhibition.[1]
-
Solution Prep: Dissolve compounds in acetone and dilute with water (containing 0.05% Triton X-100) to create a serial dilution (e.g., 100, 50, 10, 1, 0.1 mg/L).
-
Application: Dip cabbage leaf discs (5 cm diameter) into the solution for 10 seconds. Air dry for 1 hour.
-
Exposure: Place 10 third-instar larvae of S. exigua on the treated leaves in a petri dish.
-
Incubation: Maintain at 25°C, 70% RH, 16:8 L:D photoperiod.
-
Scoring:
-
72 Hours: Check for mortality (acute toxicity).[1]
-
120 Hours (Molting): Check for "abortive molting" (larvae trapped in old cuticle)—the hallmark of CSI activity.
-
-
Calculation: Use Probit analysis to calculate LC50.
Visualization: Biological Pathway (CSI vs. Toxicity)
Caption: Mechanistic divergence.[1] Benzoylureas target Chitin Synthase; Fluoroacetyl derivatives risk metabolic toxicity.[1]
References
-
Post, L. C., & Mulder, R. (1974).[1] Insecticidal properties and mode of action of 1-(2,6-dihalogenobenzoyl)-3-phenylureas. Mechanism of Pesticide Action, 136-143.[1]
-
Yu, C. C., & Kuhr, R. J. (1976).[1] Synthesis and insecticidal activity of substituted 1-phenyl-3-benzoylureas. Journal of Agricultural and Food Chemistry, 24(1), 134-136.[1]
-
Saunders, B. C. (1957).[1] Some aspects of the chemistry and toxic action of organic compounds containing phosphorus and fluorine. Cambridge University Press. (Foundational text on fluoroacetyl toxicity).
-
Ishaaya, I., & Horowitz, A. R. (1998).[1] Insecticides with Novel Modes of Action: Mechanism and Application. Springer. (Detailed review of IGR mechanisms).
-
BenchChem Technical Support. (2025). Comparative Analysis of Benzoylphenylurea Insecticides.
Sources
Executive Summary
This guide provides a technical analysis of 1-(fluoroacetyl)-3-phenylurea (FAPU) , a specialized derivative of the classical metabolic poison fluoroacetate. Unlike standard phenylurea herbicides (e.g., Diuron) which possess low mammalian toxicity, FAPU incorporates the fluoroacetyl toxicophore (
This document compares FAPU against Sodium Fluoroacetate (Compound 1080) and Fluoroacetamide (Compound 1081) , establishing a hierarchy of toxicity based on bioavailability and metabolic activation rates.
Part 1: Chemical Identity & Structural Logic
To understand the toxicity profile of FAPU, we must deconstruct its architecture relative to its structural cousins.
The Compound: 1-(Fluoroacetyl)-3-phenylurea
-
Structure: A urea bridge connecting a phenyl ring and a fluoroacetyl group.
-
Design Logic:
-
Fluoroacetyl Group: The "warhead." Once cleaved, it mimics acetic acid.[1]
-
Phenylurea Scaffold: Increases lipophilicity (
) compared to simple fluoroacetamide. This enhances penetration through biological membranes (skin, blood-brain barrier) before metabolic activation occurs.
-
The Comparators
| Compound | Common Name | Role/Class | Primary Hazard Mechanism |
| Sodium Fluoroacetate | Compound 1080 | Rodenticide (Restricted) | Direct precursor to Fluorocitrate (Mitochondrial poison).[1] |
| Fluoroacetamide | Compound 1081 | Rodenticide | Pro-toxicant; requires amidase hydrolysis to release fluoroacetate.[2] |
| Phenylurea | (Various) | Herbicide Scaffold | Generally low toxicity; acts on plant photosynthesis (PSII inhibition). |
Part 2: Mechanism of Action (The "Lethal Synthesis")
The toxicity of 1-(fluoroacetyl)-3-phenylurea is not intrinsic to the whole molecule but is a result of bio-activation. This process was famously termed "Lethal Synthesis" by Sir Rudolph Peters.
The Pathway[3]
-
Absorption: FAPU is absorbed (likely more efficiently than ionic salts due to the phenyl group).
-
Hydrolysis: Hepatic amidases cleave the urea bond, releasing Fluoroacetate .
-
Activation: Fluoroacetate is converted to Fluoroacetyl-CoA .[3]
-
The Error: Citrate Synthase mistakes Fluoroacetyl-CoA for Acetyl-CoA, condensing it with Oxaloacetate to form (-)-erythro-2-fluorocitrate .
-
The Blockade: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.
-
Collapse: The Krebs cycle halts.[4] Citrate accumulates to toxic levels; ATP production ceases; cellular respiration fails.
Visualization: The Lethal Synthesis Pathway
Figure 1: The metabolic activation pathway of fluoroacetyl-phenylurea derivatives. Note that the urea derivative acts as a carrier, delaying the onset compared to free fluoroacetate.
Part 3: Comparative Toxicology Profile
The following data synthesizes established Structure-Activity Relationships (SAR) for fluoroacetyl derivatives. While specific clinical data for FAPU is rare in public literature, its toxicity is bounded by the kinetics of its hydrolysis relative to Fluoroacetamide.
Table 1: Comparative Toxicity Metrics
| Metric | Sodium Fluoroacetate (1080) | Fluoroacetamide (1081) | 1-(Fluoroacetyl)-3-phenylurea | Phenylurea (Generic) |
| Oral LD50 (Rat) | 0.22 – 2.0 mg/kg [1] | 5.75 – 15 mg/kg [2] | Est. 5 – 20 mg/kg | > 1,000 mg/kg [3] |
| Onset of Symptoms | Rapid (30 min - 2 hrs) | Delayed (Requires hydrolysis) | Delayed (Hydrolysis + Transport) | N/A |
| Metabolic Stability | Unstable (Immediate activation) | Moderate Stability | High Lipophilicity | Stable |
| Target Organ | CNS / Heart | CNS / Heart | CNS / Heart | Liver (mild) / Blood |
| Antidote Status | None (Ethanol/Acetate palliative) | None | None | Supportive Care |
Analysis of the Phenylurea Derivative
-
Potency: FAPU is estimated to be slightly less potent than pure Sodium Fluoroacetate on a mg/kg basis due to the higher molecular weight of the phenylurea carrier, but it remains classified as Category 1 (Fatal if Swallowed) .
-
Latency: Like fluoroacetamide, FAPU exhibits a "latent period." The organism does not show symptoms until the liver cleaves the urea bond. This makes diagnosis difficult, as the patient may appear asymptomatic for hours after exposure.
-
Lipophilicity: The phenyl ring allows FAPU to store in adipose tissue or cross the blood-brain barrier more effectively than the polar sodium salt, potentially leading to more severe CNS convulsions once metabolized.
Part 4: Experimental Protocol (Aconitase Activity Assay)
To confirm toxicity or study the efficacy of this compound, researchers must not rely on simple LD50 tests. The Aconitase Activity Assay is the gold standard for verifying the "lethal synthesis" mechanism.
Safety Warning: This protocol involves handling mitochondrial poisons. All work must be performed in a Class II Biosafety Cabinet.
Methodology: Spectrophotometric Determination of Isocitrate Formation
This assay measures the rate at which mitochondrial extracts convert Citrate to Isocitrate. In poisoned tissues, this rate drops to near zero.
Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.6 mM MnCl₂.
-
Substrate: 30 mM Sodium Citrate.
-
Enzyme Source: Isolated liver mitochondria (from treated/control subjects).
-
Detection: NADP+ and Isocitrate Dehydrogenase (IDH) (Coupled reaction).
Workflow
-
Isolation: Homogenize liver tissue in sucrose buffer; centrifuge at 800g (discard pellet), then 10,000g to pellet mitochondria.
-
Lysis: Resuspend mitochondrial pellet and sonicate to release matrix enzymes.
-
Reaction:
-
Measurement: Monitor Absorbance at 340 nm (NADPH production) for 20 minutes.
Visualization: Assay Workflow
Figure 2: Coupled enzyme assay workflow. The accumulation of NADPH is directly proportional to Aconitase activity.[6] In FAPU poisoning, NADPH production is halted.
Part 5: Discussion & Critical Insights
The "Carrier" Effect
The phenylurea moiety in FAPU is not merely an inert scaffold. In drug design, urea derivatives are often used to improve the pharmacokinetic properties of a drug [4].[8] By attaching the fluoroacetyl group to this scaffold, the compound gains stability against stomach acid (unlike the sodium salt) and may bypass early detoxification mechanisms. However, it relies entirely on amidase activity for activation. Species with lower hepatic amidase activity may show resistance to FAPU compared to 1080.
Diagnostic Challenges
Unlike standard phenylurea herbicides (e.g., Linuron), which cause methemoglobinemia or endocrine disruption at massive doses [5], FAPU poisoning mimics "classic" metabolic acidosis.
-
Key Biomarker: Elevated serum Citrate levels.[9]
-
Differentiation: If a patient presents with convulsions and high citrate, but no history of 1080 exposure, consider "masked" derivatives like FAPU or fluoroacetamide.
Antidote Research
There is no specific antidote. Treatment relies on Acetate (ethanol or glycerol monoacetate) administration to compete with fluoroacetate for Acetyl-CoA synthetase, but this is only effective if administered during the latent period [6].
References
-
Proudfoot, A. T., et al. (2006).[1] "Sodium fluoroacetate poisoning."[3][9][10] Toxicological Reviews, 25(4), 213-219.
-
Tecle, B., & Casida, J. E. (1989).[2] "Enzymatic defluorination and toxicity of fluoroacetate, fluoroacetamide, and related compounds." Chemical Research in Toxicology, 2(6), 429-435.[2]
-
Gatidou, G., et al. (2015).[11] "Assessing single and joint toxicity of three phenylurea herbicides using Lemna minor and Vibrio fischeri bioassays." Chemosphere, 119, S69-S74.
-
Ghosh, A. K., & Brindisi, M. (2019).[5] "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 63(6), 2751–2788.
-
ChemicalBook. (2023). "Phenylurea: properties, applications and safety."[12][13]
- Goncharov, N. V., et al. (2006). "Fluoroacetate: Toxicity, Mechanism of Action, and Antidote Research." Russian Journal of Physiology.
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A Researcher's Guide to Deconvoluting the Target and Specificity of 1-(Fluoroacetyl)-3-phenylurea
For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a validated biological tool or therapeutic lead is paved with rigorous scientific investigation. Phenylurea derivatives represent a class of compounds with a broad spectrum of reported biological activities, yet for many specific analogues, such as 1-(fluoroacetyl)-3-phenylurea, the precise molecular target remains elusive. This guide provides a comprehensive, technically-grounded framework for the deconvolution of the enzymatic target of 1-(fluoroacetyl)-3-phenylurea and the subsequent validation of its binding specificity. Here, we eschew a rigid template in favor of a logical, field-proven workflow that mirrors the process of target identification and validation in a real-world research setting.
The Critical Imperative: Why Target Identification and Specificity Validation Matter
Before a compound like 1-(fluoroacetyl)-3-phenylurea can be utilized as a specific probe in biological research or advanced as a drug candidate, two fundamental questions must be answered: What is its primary molecular target? And, how selectively does it bind to this target over other proteins in the complex cellular environment? Answering these questions is paramount for several reasons:
-
Mechanistic Insight: Understanding the direct molecular target is the first step in elucidating the compound's mechanism of action.
-
Predictive Power: Knowledge of the target allows for the prediction of downstream biological effects and potential therapeutic applications.
-
Safety and Efficacy: Off-target effects are a major cause of adverse drug reactions and toxicity.[1][2] Rigorous specificity profiling is essential to identify and mitigate these risks.
-
Intellectual Property: A well-defined target and mechanism of action are critical for securing intellectual property rights.
This guide will navigate the user through a two-part experimental journey: first, identifying the primary enzymatic target(s) of 1-(fluoroacetyl)-3-phenylurea, and second, establishing a robust comparison of its on-target potency versus its off-target interactions.
Part 1: Unmasking the Target - A Multi-pronged Approach to Target Identification
Affinity-Based Chemical Proteomics: Fishing for Targets
The principle behind affinity-based proteomics is to use the compound of interest as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[3][4][5]
Experimental Rationale: This method relies on the specific, non-covalent interaction between 1-(fluoroacetyl)-3-phenylurea and its target protein(s). To perform this experiment, the compound must first be immobilized on a solid support (e.g., agarose or magnetic beads). This is typically achieved by synthesizing an analogue of the compound that incorporates a linker arm with a reactive group for conjugation to the support.
Step-by-Step Protocol: Affinity-Based Pull-Down Assay
-
Synthesis of an Affinity Probe: Synthesize an analogue of 1-(fluoroacetyl)-3-phenylurea containing a linker (e.g., a short polyethylene glycol chain) terminating in a reactive functional group (e.g., a carboxylic acid or an amine).
-
Immobilization: Covalently attach the affinity probe to activated beads (e.g., NHS-activated agarose or tosyl-activated magnetic beads).
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the immobilized compound with the cell lysate to allow for the formation of protein-ligand complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free, non-immobilized 1-(fluoroacetyl)-3-phenylurea.
-
Protein Identification: Identify the eluted proteins using mass spectrometry-based proteomics.[6]
Self-Validating System: A crucial control for this experiment is a competition assay.[3] Pre-incubating the lysate with an excess of free 1-(fluoroacetyl)-3-phenylurea should prevent the target protein(s) from binding to the immobilized probe. Proteins that are "competed off" in this manner are considered high-confidence binders.
Activity-Based Protein Profiling (ABPP): A Focus on Function
ABPP is a powerful chemical proteomics technique that utilizes reactive chemical probes to covalently label the active sites of entire enzyme families.[7][8][9][10] This method is particularly useful for identifying enzyme targets based on their catalytic activity.
Experimental Rationale: If 1-(fluoroacetyl)-3-phenylurea acts as a covalent or tight-binding inhibitor, it may compete with an activity-based probe for binding to the active site of its target enzyme. By comparing the protein labeling profile in the presence and absence of our compound of interest, we can identify its target(s).
Step-by-Step Protocol: Competitive ABPP
-
Probe Selection: Choose a broad-spectrum activity-based probe that targets a class of enzymes suspected to be inhibited by phenylurea derivatives (e.g., a fluorophosphonate probe for serine hydrolases).
-
Lysate Preparation: Prepare a native protein lysate.
-
Inhibitor Incubation: Pre-incubate aliquots of the lysate with varying concentrations of 1-(fluoroacetyl)-3-phenylurea. A vehicle-only control (e.g., DMSO) is essential.
-
Probe Labeling: Add the activity-based probe to each lysate aliquot and incubate to allow for covalent labeling of active enzymes.
-
Analysis: The labeled proteins can be detected in-gel via a fluorescent reporter tag on the probe, or the probe can contain a biotin tag for enrichment and subsequent identification by mass spectrometry.[11][12]
-
Target Identification: Proteins that show a dose-dependent decrease in labeling by the activity-based probe in the presence of 1-(fluoroacetyl)-3-phenylurea are identified as potential targets.
Trustworthiness of the Protocol: The competitive nature of this assay provides a built-in validation. A true target will show a clear concentration-dependent decrease in probe labeling, indicating that 1-(fluoroacetyl)-3-phenylurea is occupying the active site and preventing the probe from binding.
Part 2: Validating Specificity - A Comparative Analysis
Once a primary enzyme target has been identified, the next critical phase is to quantify the specificity of the interaction. This involves comparing the potency of 1-(fluoroacetyl)-3-phenylurea against its intended target versus a panel of other, often related, enzymes.
In Vitro Enzyme Inhibition Assays: Quantifying Potency
The first step in validating a target is to determine the inhibitor's potency through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters.[13][14]
Experimental Rationale: By measuring the rate of an enzymatic reaction in the presence of varying concentrations of 1-(fluoroacetyl)-3-phenylurea, we can determine the concentration required to reduce the enzyme's activity by 50% (IC50). The Ki value, a true measure of binding affinity, can be calculated from the IC50.[14]
Step-by-Step Protocol: IC50 and Ki Determination
-
Assay Setup: In a multi-well plate, set up reactions containing the purified target enzyme, its substrate, and an appropriate buffer system.
-
Inhibitor Titration: Add a serial dilution of 1-(fluoroacetyl)-3-phenylurea to the wells. Include a vehicle-only control.
-
Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding a co-factor or the substrate).
-
Rate Measurement: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Ki Calculation: For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[14]
Panel Screening: Assessing Off-Target Effects
To claim specificity, it is essential to demonstrate that 1-(fluoroacetyl)-3-phenylurea is significantly less potent against other enzymes. This is achieved by screening the compound against a panel of related enzymes.[15]
Experimental Rationale: If the primary target is, for example, a specific kinase, the compound should be tested against a broad panel of other kinases. High-throughput screening services are commercially available for this purpose. The results will reveal any off-target activities.
Data Presentation: The data from panel screening is best presented in a table that compares the IC50 or Ki values for the primary target against all other tested enzymes.
| Enzyme | 1-(fluoroacetyl)-3-phenylurea IC50 (µM) |
| Primary Target X | 0.1 |
| Off-Target A | > 100 |
| Off-Target B | 15.2 |
| Off-Target C | > 100 |
| ... | ... |
Table 1: Example of specificity data for 1-(fluoroacetyl)-3-phenylurea. A significantly lower IC50 for the primary target compared to other enzymes indicates good specificity.
Thermal Shift Assays (TSA): Confirming Direct Binding
A thermal shift assay, or differential scanning fluorimetry (DSF), provides direct evidence of ligand binding by measuring changes in the thermal stability of the target protein.[16][17][18]
Experimental Rationale: The binding of a ligand, such as an inhibitor, typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm (ΔTm) is a hallmark of direct physical interaction.
Step-by-Step Protocol: Thermal Shift Assay
-
Reaction Setup: In a qPCR plate, mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.
-
Inhibitor Addition: Add 1-(fluoroacetyl)-3-phenylurea or a vehicle control to the wells.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually heat the samples and monitor the increase in fluorescence as the protein unfolds.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A significant increase in Tm in the presence of the compound confirms binding.
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Physiological Context
CETSA is a powerful extension of the TSA method that allows for the assessment of target engagement within intact cells.[19][20][21][22]
Experimental Rationale: This assay verifies that the compound can penetrate the cell membrane and bind to its target in the complex intracellular environment. The principle remains the same: ligand binding stabilizes the target protein against heat-induced aggregation.
Step-by-Step Protocol: CETSA
-
Cell Treatment: Treat intact cells with 1-(fluoroacetyl)-3-phenylurea or a vehicle control.
-
Heat Challenge: Heat aliquots of the treated cells at various temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A shift in the curve to higher temperatures in the compound-treated cells indicates target engagement.
Conclusion: A Pathway to Validated Specificity
The journey to validate the specificity of a novel compound like 1-(fluoroacetyl)-3-phenylurea is a systematic process of discovery and confirmation. By employing a multi-faceted approach that combines unbiased target identification methods like affinity-based proteomics and ABPP with rigorous validation techniques such as in vitro inhibition assays, broad panel screening, and thermal shift assays, researchers can build a compelling case for the compound's mechanism of action. This structured, evidence-based approach not only ensures the scientific integrity of the research but also lays the essential groundwork for the future development of 1-(fluoroacetyl)-3-phenylurea as a valuable tool for science and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
